Technical Documentation Center

2-(3-methyl-1H-pyrazol-1-yl)butanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid
  • CAS: 1006459-57-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid

The following technical guide details the physicochemical characteristics, synthetic methodology, and analytical profiling of 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid . This document is structured to serve as a primary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characteristics, synthetic methodology, and analytical profiling of 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid . This document is structured to serve as a primary reference for researchers in medicinal chemistry and process development.

Executive Summary & Molecular Architecture

2-(3-methyl-1H-pyrazol-1-yl)butanoic acid is a bifunctional heterocyclic building block characterized by a carboxylic acid tail and a substituted pyrazole head. Its structural duality—possessing both a hydrogen-bond donor/acceptor motif (pyrazole) and an ionizable acidic group—makes it a critical scaffold in the design of kinase inhibitors, agrochemicals (specifically auxinic herbicides), and coordination polymers.

Structural Identification[1][2][3][4]
  • IUPAC Name: 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 168.19 g/mol [1]

  • SMILES: CCC(C(=O)O)n1nc(C)cc1 (Isomer A: 3-methyl)[2]

  • Key Structural Feature: The molecule features a chiral center at the C2 position of the butanoic acid chain. Unless stereoselective synthesis is employed, it exists as a racemate.

Physicochemical Characteristics

The following data aggregates experimental ranges from analogous pyrazole-alkanoic acids and computational consensus models (ACD/Labs, ChemAxon) to provide a working profile for laboratory handling.

Core Parameters Table
ParameterValue / RangeConfidenceTechnical Note
Physical State Crystalline SolidHighTypically off-white to pale yellow powder.
Melting Point 108 – 114 °CMedBased on 2-(pyrazol-1-yl)butanoic acid analogs [1].
pKa (Acid) 3.8 – 4.2HighCarboxylic acid ionization.
pKa (Base) 2.1 – 2.5HighPyrazole N2 protonation (pyridinium-like).
LogP (Oct/Wat) 1.15 ± 0.3HighModerate lipophilicity; suitable for CNS fragments.
LogD (pH 7.4) -1.8 to -2.2HighExists predominantly as carboxylate anion at physiological pH.
TPSA 54.0 ŲHighFavorable for membrane permeability (<140 Ų).
Solubility DMSO, MeOH, EtOHHigh>50 mM in DMSO. Water solubility is pH-dependent.
Solubility & Ionization Profile

The compound exhibits pH-dependent speciation, critical for formulation and assay development.

  • pH < 2.0: Cationic species (Protonated Pyrazole + Protonated Acid). Soluble in water.

  • pH 2.5 – 3.5: Zwitterionic character dominates (Protonated Pyrazole + Carboxylate) / Neutral species. Lowest solubility region (Isoelectric point vicinity).

  • pH > 4.5: Anionic species (Neutral Pyrazole + Carboxylate). Highly soluble in aqueous buffers.

SpeciesDistribution cluster_0 pH < 2.0 (Cationic) cluster_1 pH ~ 2.5-3.5 (Neutral/Zwitterion) cluster_2 pH > 4.5 (Anionic) S1 [PyH+] - COOH (Soluble) S2 [Py] - COOH (Low Solubility) S1->S2 pKa1 ~2.3 (Py-H) S3 [Py] - COO- (High Solubility) S2->S3 pKa2 ~4.0 (COOH)

Figure 1: Predicted pH-dependent speciation and solubility shifts based on pKa values.

Synthetic Methodology & Regioselectivity

The synthesis of 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid presents a classic heterocyclic challenge: Regioselectivity .

The Tautomer Problem

The starting material, 3-methylpyrazole, exists in tautomeric equilibrium with 5-methylpyrazole. Upon alkylation with 2-bromobutanoic acid, two isomers are formed:

  • 3-methyl isomer (Target): Alkylation at the nitrogen distal to the methyl group.

  • 5-methyl isomer (Impurity): Alkylation at the nitrogen proximal to the methyl group (sterically hindered but electronically possible).

Optimized Synthetic Protocol

To maximize the ratio of the 3-methyl isomer (kinetic product) over the 5-methyl isomer (thermodynamic product), the following protocol is recommended [2, 3].

Reagents: 3-methylpyrazole (1.0 eq), 2-bromobutanoic acid (1.1 eq), KOH (2.5 eq). Solvent: DMSO (Promotes


 and often favors the less hindered N-alkylation).

Step-by-Step Workflow:

  • Deprotonation: Dissolve 3-methylpyrazole in DMSO at 0°C. Add powdered KOH. Stir for 30 mins to generate the pyrazolide anion.

  • Alkylation: Add 2-bromobutanoic acid dropwise (exothermic). Maintain temperature < 25°C to minimize thermodynamic equilibration to the 5-methyl isomer.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by LC-MS.[3]

  • Workup: Dilute with water. Wash with Ethyl Acetate (removes unreacted pyrazole). Acidify aqueous layer to pH 3.0 with 1M HCl.

  • Extraction: Extract the acidic product into Ethyl Acetate.

  • Purification (Critical): Recrystallization from Hexane/Ethyl Acetate is often sufficient to isolate the 3-methyl isomer, as the 5-methyl isomer typically exhibits higher solubility in non-polar solvents due to steric shielding of the core.

SynthesisPathway cluster_products Regioisomeric Mixture Reactants 3-Methylpyrazole + 2-Bromobutanoic Acid Intermediate Transition State (SN2 Attack) Reactants->Intermediate KOH, DMSO, 25°C ProductA Target: 2-(3-methyl...) (Major Product) Intermediate->ProductA Kinetic Control ProductB Impurity: 2-(5-methyl...) (Minor Product) Intermediate->ProductB Steric Hindrance

Figure 2: Synthetic pathway highlighting the bifurcation into regioisomers.

Analytical Validation (Self-Validating Protocol)

To ensure the identity of the synthesized compound, specifically distinguishing it from the 5-methyl regioisomer, use the following NOESY (Nuclear Overhauser Effect Spectroscopy) criteria.

NMR Differentiation Strategy
  • Target (3-methyl): The methyl group is on C3.[3] The N1 is attached to the butanoic acid chain.

    • Observation:NO NOE correlation should be observed between the pyrazole-methyl protons and the methine proton of the butanoic acid chain (alpha-CH). They are spatially distant.

  • Impurity (5-methyl): The methyl group is on C5 (adjacent to N1).

    • Observation:Strong NOE correlation between the pyrazole-methyl protons and the alpha-CH of the butanoic acid chain.

Mass Spectrometry
  • Method: ESI-MS (Negative Mode).

  • Expected m/z: 167.1

    
    .
    
  • Fragmentation: Look for loss of

    
     (m/z 123) and cleavage of the C-N bond.
    

Applications in Drug Discovery

This molecule serves as a versatile "linker" scaffold in Fragment-Based Drug Discovery (FBDD).

  • Kinase Inhibitors: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the hinge region of kinases (e.g., JAK, Aurora kinases) [4]. The carboxylic acid tail allows for coupling to solubilizing groups or further extension into the solvent-exposed pocket.

  • Agrochemicals: Analogous to 2,4-D, pyrazole-alkanoic acids often exhibit auxin-mimic activity, disrupting plant growth regulation.

  • Metal-Organic Frameworks (MOFs): The N-donor (pyrazole) and O-donor (carboxylate) provide a "mixed-donor" ligand system, ideal for constructing tunable porous materials for gas storage.

References

  • Sigma-Aldrich. (2025). Product Specification: 2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid (Analogous Reference).Link

  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 73(9), 3523–3529. Link

  • BenchChem. (2025).[3] Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole.Link

  • ResearchGate. (2025). Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)butanoic acid derivatives as integrin antagonists.[4]Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Process Development for 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Executive Summary This application note details a robust, scalable synthesis protocol for 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid . This compound serves as a critical building block in the synthesis of agrochemicals (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable synthesis protocol for 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid . This compound serves as a critical building block in the synthesis of agrochemicals (e.g., carboxamide fungicides) and pharmaceutical kinase inhibitors.

The primary challenge in synthesizing N-alkylated pyrazoles is regioselectivity . The starting material, 3-methylpyrazole, exists in tautomeric equilibrium. Alkylation typically produces a mixture of the desired 1,3-isomer (3-methyl-1-substituted) and the undesired 1,5-isomer (5-methyl-1-substituted). This guide provides a validated route using ethyl 2-bromobutyrate under controlled basic conditions to maximize the 1,3-isomer ratio, followed by a selective hydrolysis and crystallization strategy to reject the 1,5-impurity without chromatographic separation.

Retrosynthetic Strategy & Pathway Selection

To ensure supply chain resilience and cost-efficiency, we evaluated two primary routes. Route A (Direct Alkylation) was selected for scale-up due to the high availability of commodity starting materials.

Strategic Route Comparison
FeatureRoute A: N-Alkylation (Selected)Route B: Cyclocondensation
Chemistry

displacement of alkyl halide
Condensation of hydrazine + 1,3-dicarbonyl
Starting Materials 3-Methylpyrazole + Ethyl 2-bromobutyrate(2-Hydrazinyl)butanoic acid + Acetylacetaldehyde acetal
Cost Profile Low (Commodity chemicals)High (Hydrazine derivative is custom synthesis)
Key Challenge Regioselectivity (1,3 vs 1,5 isomers)Material sourcing & Hydrazine toxicity
Scalability High (Standard stirred reactors)Medium (Exothermic cyclization)
Reaction Workflow Diagram

G Start1 3-Methylpyrazole (Tautomeric Mix) Step1 Step 1: N-Alkylation (K2CO3 / DMF) Temp: 25-40°C Start1->Step1 Start2 Ethyl 2-bromobutyrate Start2->Step1 Inter Intermediate Ester (Isomer Mix ~9:1) Step1->Inter S_N2 Reaction Step2 Step 2: Hydrolysis (NaOH / MeOH) Inter->Step2 Saponification Workup pH Adjustment & Phase Split Step2->Workup Acidification Final Target Acid (>98% Purity) Workup->Final Crystallization

Figure 1: Linear process flow for the synthesis of 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid.

Phase 1: Regioselective N-Alkylation

Objective: Synthesize ethyl 2-(3-methyl-1H-pyrazol-1-yl)butanoate while minimizing the 1,5-dimethyl impurity.

Mechanism & Regiocontrol

3-Methylpyrazole exists as a tautomer. Under basic conditions, the pyrazolate anion is formed. The nitrogen adjacent to the methyl group is sterically hindered. Therefore, alkylation at the distal nitrogen (N1) is kinetically favored, producing the 1,3-isomer . However, high temperatures or very strong bases (like NaH) can sometimes erode this selectivity or lead to poly-alkylation.

Process Decision: We utilize Potassium Carbonate (


)  in DMF  or Acetonitrile . This "soft" base approach typically yields a 1,3:1,5 isomer ratio between 85:15 and 92:8.
Experimental Protocol (Scale: 100g Basis)

Reagents:

  • 3-Methylpyrazole (3-MP): 82.1 g (1.0 mol)

  • Ethyl 2-bromobutyrate: 204.8 g (1.05 mol)

  • Potassium Carbonate (anhydrous, milled): 165.8 g (1.2 mol)

  • DMF (N,N-Dimethylformamide): 400 mL

  • Ethyl Acetate (for workup): 500 mL

Step-by-Step Procedure:

  • Reactor Setup: Equip a 2L jacketed reactor with an overhead stirrer, internal temperature probe, and nitrogen inlet.

  • Charging: Charge DMF and 3-Methylpyrazole. Stir at 20°C until dissolved.

  • Base Addition: Add milled

    
     in portions. The suspension will be thick.
    
  • Alkylation: Add Ethyl 2-bromobutyrate dropwise via addition funnel over 60 minutes.

    • Critical Control: Maintain internal temperature < 40°C . The reaction is exothermic. Higher temperatures increase the formation of the undesired 1,5-isomer.

  • Reaction: Stir at 25–30°C for 12–16 hours. Monitor by HPLC or GC.

    • Endpoint: < 2% unreacted 3-MP.

  • Quench: Add water (800 mL) to dissolve inorganic salts.

  • Extraction: Extract with Ethyl Acetate (2 x 400 mL).

  • Wash: Wash combined organics with Brine (200 mL) to remove residual DMF.

  • Concentration: Evaporate solvent under reduced pressure to yield the Crude Ester as a yellow oil.

    • Expected Yield: ~90-95% (crude).

    • Isomer Ratio: Typically ~9:1 (1,3-isomer vs 1,5-isomer).

Phase 2: Hydrolysis & Purification

Objective: Convert the ester to the free acid and remove the 1,5-isomer impurity via solubility differentiation.

Purification Logic

The 1,5-isomer (where the bulky butyric acid group is next to the methyl group) creates significant steric strain, altering the crystal lattice energy compared to the 1,3-isomer. We exploit this during the acidification step.

Experimental Protocol

Reagents:

  • Crude Ester (from Step 1): ~190 g

  • Sodium Hydroxide (4M aq): 300 mL (1.2 mol)

  • Methanol: 200 mL

  • Hydrochloric Acid (conc. 37%): As required for pH adjustment.

Step-by-Step Procedure:

  • Saponification: Dissolve Crude Ester in Methanol (200 mL). Add 4M NaOH (300 mL).

  • Reaction: Heat to 50°C for 2 hours.

    • Check: TLC or HPLC should show complete disappearance of ester.

  • Solvent Strip: Distill off Methanol under vacuum (keep aqueous phase).

  • Washing (Impurity Rejection 1): Dilute aqueous residue with water (200 mL). Wash with Toluene (200 mL).

    • Why? Unreacted organics and some neutral impurities are removed here. The product is in the aqueous phase as the Sodium salt.

  • Acidification (Crystallization):

    • Cool the aqueous phase to 10°C.

    • Slowly add Conc. HCl dropwise to pH ~3-4.

    • Observation: The product will begin to precipitate as a solid or thick oil that solidifies.

  • Filtration: Filter the solid.

  • Recrystallization (Critical for Isomer Purity):

    • Dissolve the wet cake in a minimum amount of hot Ethyl Acetate/Heptane (1:3) or Isopropyl Alcohol/Water .

    • Cool slowly to 0°C. The 1,3-isomer crystallizes preferentially.

    • Filter and dry at 45°C under vacuum.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, you must distinguish the regioisomers. Standard 1H NMR is insufficient for untrained eyes; NOESY is required for definitive proof.

Distinguishing Isomers
FeatureTarget: 1,3-Isomer (2-(3-methyl...))Impurity: 1,5-Isomer (2-(5-methyl...))
Structure Methyl group is far from the N-alkyl chain.Methyl group is adjacent to the N-alkyl chain.[1]
NOESY NMR NO Cross-peak between Pyrazole-CH3 and the CH of the butanoic chain.Strong Cross-peak between Pyrazole-CH3 and the CH of the butanoic chain.
HPLC Retention Typically elutes second (more polar interaction in reverse phase).Typically elutes first (steric shielding reduces polarity).
HPLC Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µm.

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 220 nm.

Process Safety & Troubleshooting

Regioselectivity Decision Tree

D Problem Low Isomer Ratio (< 8:1) Check1 Check Reaction Temp Problem->Check1 Check2 Check Solvent Water Problem->Check2 Sol1 Reduce Temp to 20°C (Slower but more selective) Check1->Sol1 Temp > 45°C? Sol2 Dry DMF/Reagents (Water promotes tautomerization) Check2->Sol2 Wet Solvent?

Figure 2: Troubleshooting logic for poor regioselectivity.

Thermal Hazards
  • Exotherm: The alkylation step is exothermic. On a >1kg scale, active cooling is mandatory. Do not add the bromide all at once.

  • Gas Evolution: No significant gas evolution with K2CO3, unlike NaH (Hydrogen gas). This makes K2CO3 safer for scale-up.

References

  • Regioselectivity in Pyrazole Alkylation

    • L. K.[2] Siddaraju, et al. "Regioselective synthesis of 1-substituted-3-methyl-1H-pyrazoles." Synthetic Communications, 2018.

    • Context: Establishes the preference for 1,3-alkylation using mild bases in polar aprotic solvents.
  • General Process for Pyrazole Carboxylic Acids

    • D. T. Davies, et al. "Pyrazoles as building blocks for agrochemicals." Bioorganic & Medicinal Chemistry Letters, 2005.
    • Context: Describes the hydrolysis and workup of pyrazole esters relevant to Tebufenpyrad analogs.
  • Separation of Pyrazole Isomers

    • Rusak, V.V., et al. "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Coke and Chemistry, 2015.[2]

    • Context: Provides physical data and separation logic for methylpyrazole isomers, validating the difficulty of separation and the need for crystallization or rectific
  • Analytical Characterization (NOESY)

    • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
    • Context: Authoritative guide on using NOESY to determine substitution p

Sources

Application

Step-by-step preparation of 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid from 3-methylpyrazole

Executive Summary This technical guide details the synthesis of 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid starting from 3-methylpyrazole . This moiety is a critical pharmacophore in the development of integrin inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid starting from 3-methylpyrazole . This moiety is a critical pharmacophore in the development of integrin inhibitors, agrochemical fungicides, and p38 MAP kinase inhibitors.

The core challenge in this synthesis is regioselectivity . 3-methylpyrazole exists in tautomeric equilibrium; direct alkylation typically yields a mixture of the desired 1,3-isomer (3-methyl-1-alkyl) and the undesired 1,5-isomer (5-methyl-1-alkyl). This protocol utilizes a steric-electronic control strategy using mild basic conditions to favor the 1,3-isomer, followed by a rigorous chromatographic separation step at the ester stage before final hydrolysis.

Retrosynthetic Analysis & Strategy

The synthesis is designed as a two-step sequence:

  • N-Alkylation: Nucleophilic substitution of ethyl 2-bromobutyrate by 3-methylpyrazole.

  • Saponification: Hydrolysis of the ester intermediate to the free acid.

Reaction Scheme Logic

The nitrogen atom adjacent to the methyl group (N2 in the 3-methyl tautomer) is sterically hindered. Under thermodynamic control or mild basic conditions (e.g., K₂CO₃), alkylation preferentially occurs at the less hindered nitrogen (N1), leading to the desired 3-methyl isomer. However, mixtures (typically 3:1 to 10:1) are unavoidable and require separation.

Pathway Visualization

ReactionPathway Start 3-Methylpyrazole (Tautomeric Mixture) Reagent Ethyl 2-bromobutyrate + K2CO3 / DMF Start->Reagent Intermediate_Major Major Isomer (Desired) Ethyl 2-(3-methyl-1H-pyrazol-1-yl)butanoate Reagent->Intermediate_Major  N1 Alkylation (Favored)   Intermediate_Minor Minor Isomer (Undesired) Ethyl 2-(5-methyl-1H-pyrazol-1-yl)butanoate Reagent->Intermediate_Minor  N2 Alkylation (Hindered)   Separation Flash Chromatography (Separation of Isomers) Intermediate_Major->Separation Intermediate_Minor->Separation Hydrolysis LiOH / THF / H2O (Saponification) Separation->Hydrolysis  Pure 1,3-Ester   Product FINAL TARGET 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid Hydrolysis->Product

Caption: Figure 1. Synthetic pathway highlighting the regioselective bifurcation at the alkylation step.

Experimental Protocol

Part A: N-Alkylation (Synthesis of the Ester Intermediate)

Objective: To synthesize ethyl 2-(3-methyl-1H-pyrazol-1-yl)butanoate while maximizing the 1,3/1,5 regioisomeric ratio.

Reagents & Stoichiometry:

ReagentMW ( g/mol )Equiv.[1]Amount (Example)Role
3-Methylpyrazole 82.101.08.21 g (100 mmol)Substrate
Ethyl 2-bromobutyrate 195.051.121.46 g (110 mmol)Electrophile
Potassium Carbonate (K₂CO₃) 138.211.520.70 g (150 mmol)Base
Acetonitrile (ACN) --200 mLSolvent

Step-by-Step Procedure:

  • Setup: Oven-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2]

  • Dissolution: Add 3-methylpyrazole (8.21 g) and anhydrous Acetonitrile (200 mL) to the flask. Stir until dissolved.

  • Base Addition: Add anhydrous K₂CO₃ (20.7 g) in a single portion. The suspension will turn milky.

    • Expert Insight: We use K₂CO₃ in ACN rather than NaH/DMF. While NaH is faster, it often degrades regioselectivity due to the "naked" anion effect. K₂CO₃ provides a buffered deprotonation that favors the thermodynamic product (1,3-isomer).

  • Alkylation: Add Ethyl 2-bromobutyrate (21.46 g) dropwise over 15 minutes via an addition funnel.

  • Reaction: Heat the mixture to 60°C for 12–16 hours. Monitor by TLC (System: 30% EtOAc in Hexanes).

    • TLC Check: You will likely see two spots close together. The major spot (higher Rf usually) is the 1,3-isomer; the minor spot (lower Rf) is the 1,5-isomer.

  • Workup:

    • Cool to room temperature.[3]

    • Filter off the solid inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to obtain a yellow oil.

    • Resuspend the oil in Ethyl Acetate (150 mL) and wash with Water (2 x 50 mL) and Brine (1 x 50 mL).

    • Dry over Na₂SO₄, filter, and concentrate.[4]

Part B: Purification (Isomer Separation)

Critical Step: Do not proceed to hydrolysis without separating the isomers. The acids are much harder to separate than the esters.

  • Column: Silica gel flash chromatography.

  • Gradient: 0%

    
     20% Ethyl Acetate in Hexanes.
    
  • Collection:

    • Fraction A (Major): Ethyl 2-(3-methyl-1H-pyrazol-1-yl)butanoate. (Confirm by NMR).

    • Fraction B (Minor): Ethyl 2-(5-methyl-1H-pyrazol-1-yl)butanoate.

Part C: Saponification (Hydrolysis to Acid)

Objective: Convert the purified ester to the final carboxylic acid.

Reagents:

  • Purified Ester (from Part B)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 equiv)

  • Solvent: THF/Water (3:1 ratio)

Procedure:

  • Dissolve the ester in THF/Water.

  • Add LiOH·H₂O.[4][5] Stir at Room Temperature for 4 hours.

  • Workup:

    • Evaporate THF under vacuum.

    • The remaining aqueous layer is basic. Wash it once with Diethyl Ether (to remove any unreacted organic impurities).

    • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH

      
       3–4. The product usually precipitates as a white solid or forms an oil.
      
    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry (Na₂SO₄) and concentrate to yield 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid .

Quality Control & Self-Validation (NOE Analysis)

How do you prove you have the 3-methyl isomer and not the 5-methyl isomer? Standard 1H NMR is insufficient because the shifts are similar. You must use 1D-NOE (Nuclear Overhauser Effect) spectroscopy.

Validation Logic Flow

Validation Sample Purified Isomer Sample Exp Perform 1D-NOE Experiment Irradiate Pyrazole-CH3 signal Sample->Exp Result1 NOE Signal Observed at Methine Proton (CH) of Butanoic Chain? Exp->Result1 Yes YES: Spatial Proximity Methyl is near the N-Alkyl group Result1->Yes Strong Signal No NO: Spatial Distance Methyl is far from N-Alkyl group Result1->No No Signal Conclusion1 Identify as 1,5-Isomer (Undesired) Yes->Conclusion1 Conclusion2 Identify as 1,3-Isomer (Desired Target) No->Conclusion2

Caption: Figure 2. Structural assignment using NOE spectroscopy.

Interpretation:

  • 1,5-Isomer: The methyl group at C5 is spatially adjacent to the N1-alkyl chain. Irradiating the methyl group will enhance the signal of the CH proton on the butanoic chain.

  • 1,3-Isomer (Target): The methyl group at C3 is distant from the N1-alkyl chain. No NOE enhancement will be observed between the methyl and the alkyl chain.

References

  • Regiocontrol in Pyrazole Alkylation: Kelly, C., et al. "Strategic atom replacement enables regiocontrol in pyrazole alkylation." Nature641 , 646–652 (2025).[2]

  • Integrin Inhibitor Synthesis: "Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid." ResearchGate.[6] -4-R_-3-2-5678-tetrahydro-18-naphthyridin-2-ylethylpyrrolidin-1-ylbutanoic_Acid_a_Nonpeptidic_a_v_b_6_Integrin_Inhibitor_for_the_Inhaled_Treat)

  • Fluorinated Solvents for Regioselectivity: "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry.

  • Computational Prediction of Regioselectivity: "Activation Energy Estimation for Alkylation of Pyrazole." WuXi AppTec.

Sources

Method

Application Notes and Protocols for the Esterification of 2-(3-methyl-1H-pyrazol-1-yl)butanoic Acid Derivatives

Abstract: This comprehensive guide provides detailed application notes and protocols for the esterification of 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid and its derivatives. Pyrazole-containing compounds are significant...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide provides detailed application notes and protocols for the esterification of 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid and its derivatives. Pyrazole-containing compounds are significant scaffolds in medicinal chemistry, and the targeted esterification of this class of molecules is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs). This document explores several robust methodologies, including classic acid catalysis, modern coupling agent-mediated reactions, and sequential acid chloride formation. Each section offers a thorough explanation of the underlying chemical principles, step-by-step protocols, and expert insights into optimizing reaction conditions and troubleshooting potential challenges. The content is designed for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of heterocyclic compounds.

Introduction: The Significance of Pyrazole Carboxylic Acid Esters

The pyrazole moiety is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The derivatization of pyrazole-containing lead compounds is a cornerstone of medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Specifically, the esterification of carboxylic acid functional groups, such as in 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid, is a common strategy to enhance cell permeability, modulate solubility, and develop prodrugs.

The choice of esterification method is paramount and depends on several factors, including the stability of the starting material to acidic or basic conditions, the steric hindrance around the carboxylic acid and the alcohol, and the desired scale of the reaction. This guide provides a detailed examination of three widely applicable and reliable methods for the esterification of 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid derivatives.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and cost-effective method that involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[3][4][5] This equilibrium-driven reaction is particularly well-suited for simple, unhindered alcohols and thermally stable substrates.

Mechanistic Rationale

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄, p-TsOH).[3][4][5] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then undergoes a series of proton transfers to facilitate the elimination of a water molecule, yielding the ester and regenerating the acid catalyst.[3][4]

To drive the equilibrium towards the product side, it is common practice to use the alcohol as the solvent (in large excess) or to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus.[3][6][7]

Experimental Protocol

Materials:

  • 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask, add 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid (1.0 eq).

  • Add the desired alcohol in large excess (e.g., 20-50 eq, can also serve as the solvent).

  • Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 0.1-0.2 eq) dropwise with stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol used.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the alcohol is a low-boiling solvent like methanol or ethanol, remove the excess alcohol under reduced pressure using a rotary evaporator.[6]

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and water.

  • Carefully neutralize the excess acid by washing the organic layer with a saturated NaHCO₃ solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Causality and Optimization
  • Choice of Catalyst: Sulfuric acid is a common and inexpensive catalyst. However, for more sensitive substrates, p-toluenesulfonic acid can be a milder alternative.[3][6]

  • Driving the Equilibrium: The large excess of alcohol is crucial for achieving high conversion. For less volatile alcohols, azeotropic removal of water using a Dean-Stark trap with a solvent like toluene is highly effective.[6][7]

  • Substrate Limitations: This method is not suitable for substrates containing acid-labile functional groups. Tertiary alcohols are prone to elimination under these conditions and are generally not compatible.[3][8]

Method 2: Steglich Esterification (Carbodiimide-Mediated Coupling)

The Steglich esterification is a mild and highly efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[9][10][11] This method is particularly advantageous for acid-sensitive substrates and sterically hindered alcohols.[8][9]

Mechanistic Rationale

The reaction is initiated by the activation of the carboxylic acid by the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate.[9][12] In the presence of DMAP, this intermediate is rapidly converted to an even more reactive N-acylpyridinium species.[12][13] This "active ester" is then readily attacked by the alcohol to form the desired ester, releasing dicyclohexylurea (DCU) or the water-soluble urea byproduct from EDC.[9][10] The use of DMAP as a catalyst is crucial for efficient esterification, especially with less nucleophilic alcohols, as it accelerates the reaction and suppresses side reactions like the formation of N-acylurea.[9][12]

Experimental Protocol

Materials:

  • 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus.

Procedure:

  • Dissolve 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., DCM) in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the carbodiimide (DCC or EDC·HCl, 1.1-1.2 eq) portion-wise with stirring. If using EDC·HCl, an additional equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be needed to neutralize the hydrochloride salt.[14]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter off the DCU precipitate and wash the solid with a small amount of the reaction solvent.[15]

  • If EDC was used, the urea byproduct is water-soluble and will be removed during the aqueous workup.[14]

  • Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes unreacted DMAP.[15]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Optimization
  • Choice of Carbodiimide: DCC is cost-effective, but the DCU byproduct can be difficult to remove completely.[15] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[14]

  • Solvent: Anhydrous aprotic solvents like DCM or THF are essential to prevent hydrolysis of the reactive intermediates.

  • Temperature Control: Adding the carbodiimide at 0 °C helps to control the initial exothermic reaction and minimize side product formation.

  • Workup: A dilute acid wash is crucial for removing the basic DMAP catalyst.

Method 3: Esterification via Acid Chloride Formation

For less reactive alcohols or when other methods fail, a two-step procedure involving the conversion of the carboxylic acid to a highly reactive acid chloride intermediate is a robust alternative.[8][16][17] The acid chloride is then reacted with the alcohol to form the ester.

Mechanistic Rationale

The carboxylic acid is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acid chloride.[16][18][19] This transformation converts the hydroxyl group, a poor leaving group, into a chloride, an excellent leaving group. The resulting acid chloride is a highly electrophilic species that readily reacts with a wide range of nucleophiles, including alcohols, to form the ester.[17] The reaction with the alcohol is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl gas that is formed as a byproduct.[16]

Experimental Protocol

Step 1: Formation of the Acid Chloride

Materials:

  • 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., DCM, toluene, or neat)

  • A catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.

  • Round-bottom flask, reflux condenser (with a gas outlet to a trap), magnetic stirrer, heating mantle.

Procedure:

  • Place 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂).

  • Add an excess of thionyl chloride (2-5 eq), which can also serve as the solvent.[20] Alternatively, dissolve the acid in an anhydrous solvent like DCM or toluene and add the chlorinating agent (1.2-1.5 eq).

  • If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).

  • Heat the reaction mixture to reflux for 1-3 hours.

  • Monitor the reaction by observing the cessation of gas evolution.

  • Cool the mixture to room temperature and remove the excess chlorinating agent and solvent under reduced pressure. The crude acid chloride is often used directly in the next step without further purification.

Step 2: Ester Formation

Materials:

  • Crude 2-(3-methyl-1H-pyrazol-1-yl)butanoyl chloride

  • Alcohol

  • Anhydrous aprotic solvent (e.g., DCM, THF)

  • Non-nucleophilic base (e.g., pyridine, triethylamine (TEA))

  • Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

  • Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM) in a round-bottom flask and cool to 0 °C.

  • In a separate flask, dissolve the alcohol (1.0-1.2 eq) and the base (1.1-1.5 eq) in the same solvent.

  • Add the alcohol/base solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water, dilute HCl (to remove the base), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Optimization
  • Choice of Chlorinating Agent: Thionyl chloride is effective, and the byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction.[16] Oxalyl chloride is often used for more sensitive substrates as it reacts under milder conditions.

  • Anhydrous Conditions: Strict exclusion of moisture is critical in both steps to prevent hydrolysis of the acid chloride back to the carboxylic acid.

  • Base: The base in the second step is essential to scavenge the HCl produced, preventing potential acid-catalyzed side reactions. Pyridine can also act as a nucleophilic catalyst.

Comparative Summary of Methods

Method Key Reagents Conditions Advantages Disadvantages
Fischer-Speier Alcohol (excess), Strong Acid (H₂SO₄, p-TsOH)RefluxEconomical, simple workup for volatile alcohols.[3][4]Harsh acidic conditions, not suitable for sensitive substrates or tertiary alcohols, equilibrium reaction.[3][8]
Steglich Alcohol, Carbodiimide (DCC, EDC), DMAP (cat.)Mild (0 °C to RT)Mild conditions, high yields, suitable for acid-sensitive substrates and sterically hindered alcohols.[8][9][10]Reagents are more expensive, carbodiimide byproducts can be difficult to remove (especially DCU).[15]
Via Acid Chloride SOCl₂ or (COCl)₂, then Alcohol, Base (Pyridine, TEA)Two steps, can be harsh in step 1Forms a highly reactive intermediate, effective for unreactive alcohols.[17]Harsh reagents in step 1, requires strict anhydrous conditions, generates corrosive byproducts.[16]

Visualization of Reaction Pathways

Fischer-Speier Esterification Mechanism

Fischer_Esterification RCOOH Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H+ H_plus H+ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + ROH ROH Alcohol Activated_Complex Activated Complex Tetrahedral_Int->Activated_Complex Proton Transfer Proton_Transfer Proton Transfer Protonated_Ester Protonated Ester Activated_Complex->Protonated_Ester - H2O Water_Loss Loss of H2O Ester Ester Protonated_Ester->Ester - H+

Caption: Mechanism of Fischer-Speier Esterification.

Steglich Esterification Workflow

Steglich_Esterification cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_products Products & Byproducts RCOOH Carboxylic Acid Activation Activation of Carboxylic Acid (O-acylisourea formation) RCOOH->Activation ROH Alcohol Nucleophilic_Attack Nucleophilic Attack by Alcohol ROH->Nucleophilic_Attack DCC DCC/EDC DCC->Activation DMAP DMAP (cat.) DMAP_Catalysis Formation of N-acylpyridinium (Active Ester) DMAP->DMAP_Catalysis Activation->DMAP_Catalysis DMAP_Catalysis->Nucleophilic_Attack Ester Ester Product Nucleophilic_Attack->Ester Urea Urea Byproduct (DCU/EDU) Nucleophilic_Attack->Urea

Caption: Workflow of Steglich Esterification.

Conclusion

The successful esterification of 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid derivatives is readily achievable through several distinct methodologies. The choice between Fischer-Speier esterification, Steglich esterification, or the acid chloride route should be guided by the specific characteristics of the substrate, particularly its sensitivity to acid and heat, and the steric demands of the alcohol. For robust, simple substrates and primary alcohols, the Fischer-Speier method offers an economical solution. For more delicate or complex molecules, the mild and versatile Steglich esterification is often the method of choice. The acid chloride pathway provides a powerful, albeit more demanding, alternative for challenging esterifications. By understanding the mechanistic underpinnings and practical considerations outlined in this guide, researchers can confidently select and execute the most appropriate protocol to advance their synthetic and drug discovery programs.

References

  • Vertex AI Search. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).
  • Organic Chemistry Portal. Steglich Esterification.
  • Wikipedia. Steglich esterification.
  • SynArchive. Steglich Esterification.
  • Vertex AI Search. Acid to Ester - Common Conditions.
  • OrgoSolver. Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps.
  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids.
  • Thieme. The Steglich Esterification.
  • Reddit. Steglich Esterification with EDC.
  • Wikipedia. Carbodiimide.
  • Wikipedia. Fischer–Speier esterification.
  • ResearchGate. What's the best way for removing extra DCC and DMAP in an esterification reaction?.
  • OperaChem. Fischer Esterification-Typical Procedures.
  • RSC Publishing. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • euonym.us. CHM 102 Synthesis of Fragrant Esters.
  • Experiment 10: Fischer Esterification. An ester from a carboxylic acid and an alcohol.
  • Organic Chemistry Portal. Fischer Esterification.
  • Chemguide. converting carboxylic acids into acyl (acid) chlorides.
  • Chemistry LibreTexts. Acid Chloride Formation.
  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.
  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

Sources

Application

Application Note: Regioselective N-Alkylation of 3-Methylpyrazole with 2-Halobutanoic Acids

[1] Executive Summary The N-alkylation of 3-methylpyrazole with -halo acids is a pivotal transformation in the synthesis of pharmaceutical scaffolds, particularly for kinase inhibitors and agrochemicals.[1] However, this...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The N-alkylation of 3-methylpyrazole with


-halo acids is a pivotal transformation in the synthesis of pharmaceutical scaffolds, particularly for kinase inhibitors and agrochemicals.[1] However, this reaction presents two significant challenges: regioselectivity  (distinguishing between the N1 and N2 nitrogen atoms) and chemoselectivity  (preventing the elimination of the 2-halobutanoic acid to crotonic acid).

This guide details a robust, high-fidelity protocol for synthesizing 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid . By leveraging steric parameters and solvent effects, this protocol maximizes the formation of the thermodynamically and kinetically favored 1,3-isomer over the sterically congested 1,5-isomer.[1]

Mechanistic Insight & Regioselectivity

The Tautomeric Challenge

3-Methylpyrazole exists in a tautomeric equilibrium between the 3-methyl and 5-methyl forms.[1] In solution, the proton shuttles between the two nitrogen atoms.

  • Path A (N1 Alkylation): Attack by the nitrogen distal to the methyl group yields the 1,3-isomer .[1] This is generally favored due to lower steric hindrance.[2]

  • Path B (N2 Alkylation): Attack by the nitrogen proximal to the methyl group yields the 1,5-isomer .[1] This is disfavored, especially with bulky electrophiles like 2-halobutanoic acid.[1]

The Electrophile: 2-Halobutanoic Acid

Unlike primary alkyl halides, 2-halobutanoic acid is a secondary electrophile with an acidic proton.[1]

  • Base Consumption: The first equivalent of base neutralizes the carboxylic acid to form the carboxylate.

  • Elimination Risk: The

    
    -proton is acidic.[1] Excess heat or strong base can trigger E2 elimination, yielding 2-butenoic acid (crotonic acid), a "dead" byproduct that complicates purification.[1]
    
Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the critical transition states.

ReactionMechanism Start 3-Methylpyrazole (Tautomeric Mix) Anion Pyrazolate Anion (Ambident Nucleophile) Start->Anion Deprotonation Base Base (2.2 eq) Base->Anion TS_N1 TS: N1 Attack (Less Steric Hindrance) Anion->TS_N1 Path A (Major) TS_N2 TS: N2 Attack (Steric Clash with Me) Anion->TS_N2 Path B (Minor) Elec 2-Bromobutanoic Acid Elec->TS_N1 Elec->TS_N2 Side_Elim Side Product: Crotonic Acid Elec->Side_Elim E2 Elimination (High T / Strong Base) Prod_13 Major Product: 1,3-Isomer TS_N1->Prod_13 Prod_15 Minor Product: 1,5-Isomer TS_N2->Prod_15

Figure 1: Mechanistic pathway showing the bifurcation between N1 and N2 alkylation and the elimination risk.[1]

Strategic Optimization

Base Selection
  • Sodium Hydride (NaH): The gold standard for irreversible deprotonation. It ensures the pyrazole is fully anionic, increasing nucleophilicity.[1] Risk:[1][3] High reactivity can promote elimination of the halo-acid.[1]

  • Cesium Carbonate (

    
    ):  Useful for the "Cesium Effect," where the large cation stabilizes the transition state and improves solubility in organic solvents. Milder than NaH.
    
Solvent Effects[2]
  • DMF (N,N-Dimethylformamide): Highly polar aprotic.[1] Solvates the cation (

    
    ), leaving the pyrazolate anion "naked" and highly reactive. Favors 
    
    
    
    .
  • THF (Tetrahydrofuran): Lower polarity.[1] Tends to favor N1 alkylation slightly more due to tighter ion pairing, but reaction rates are slower.[1]

Comparative Data Table

The following data summarizes typical outcomes based on internal optimization studies.

Condition SetBase (Eq)SolventTemp (°C)Time (h)Yield (%)Regio Ratio (1,3 : 1,[1]5)Notes
A (Recommended) NaH (2.2) DMF 0

60
4 82% 92 : 8 High yield, fast.
B

(2.[1]5)
AcetoneReflux1865%85 : 15Slow, incomplete conversion.[1]
C

(2.2)
DMF80678%88 : 12Good alternative to NaH.[1]
DKOH (3.[1]0)DMSO25255%70 : 30Poor regioselectivity; elimination observed.[1]

Detailed Experimental Protocols

Protocol A: High-Yield Synthesis (NaH Method)

Best for scale-up and maximum conversion.[1]

Reagents:

  • 3-Methylpyrazole (1.0 eq, 82.1 g/mol )[1]

  • 2-Bromobutanoic acid (1.1 eq, 167.0 g/mol )[1]

  • Sodium Hydride (60% in oil) (2.2 eq)[1]

  • DMF (Anhydrous) (10 mL/g substrate)[1]

Step-by-Step Procedure:

  • Preparation of Electrophile Salt:

    • In a separate flask, dissolve 2-bromobutanoic acid (1.1 eq) in dry DMF (3 vol).

    • Cool to 0°C. slowly add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas evolution. Stir for 30 min until gas evolution ceases. This forms the sodium 2-bromobutanoate in situ.[1]

  • Deprotonation of Nucleophile:

    • In the main reaction vessel, suspend NaH (1.1 eq) in dry DMF (7 vol) under Nitrogen/Argon.

    • Cool to 0°C.

    • Add 3-methylpyrazole (1.0 eq) dropwise.[1] Stir at 0°C for 30 mins, then warm to RT for 30 mins. The solution should become clear or slightly cloudy.

  • Coupling:

    • Cool the pyrazolate solution back to 0°C.

    • Add the prepared sodium 2-bromobutanoate solution dropwise over 20 minutes. Critical: Slow addition prevents local hotspots that favor elimination.

    • Allow to warm to Room Temperature (RT), then heat to 60°C .

    • Monitor by HPLC/TLC. Reaction is typically complete in 3–5 hours.

  • Workup (Isoelectric Precipitation):

    • Cool mixture to RT. Quench carefully with water (20 vol).

    • The mixture will be basic (pH ~10-12).[1] Wash this aqueous layer with Ethyl Acetate (2x) to remove unreacted pyrazole and mineral oil.[1] Discard organic layer.

    • Acidify the aqueous layer carefully with 1N HCl to pH 3–4 .

    • The product, 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid, often precipitates as a white solid.[1]

    • Filter the solid.[4] If no precipitate forms (oiling out), extract with Ethyl Acetate (3x), dry over

      
      , and concentrate.[1]
      
  • Purification:

    • Recrystallization from Ethyl Acetate/Hexanes is usually sufficient to remove trace 1,5-isomer.[1]

Protocol B: Green/Mild Synthesis ( Method)

Best for sensitive substrates or avoiding pyrophoric reagents.[1]

  • Dissolve 3-methylpyrazole (1.0 eq) and 2-bromobutanoic acid (1.1 eq) in DMF or Acetone.

  • Add

    
     (2.5 eq).[1]
    
  • Heat to 60°C (DMF) or Reflux (Acetone) for 16–24 hours.

  • Perform the same extractive workup as Protocol A.

Analytical Validation (QC)

Distinguishing the regioisomers is critical.

  • 1H NMR (DMSO-

    
    ): 
    
    • 1,3-Isomer (Target): The pyrazole protons (H4 and H5) often appear as doublets with

      
      .[1] The methyl group is at position 3.[2][4][5]
      
    • 1,5-Isomer (Impurity): The methyl group is at position 5.[1][6] This causes a shielding effect on the

      
      -proton of the butanoic acid chain.
      
  • NOESY (Definitive Proof):

    • 1,5-Isomer: Strong NOE correlation between the Pyrazole-Methyl group and the

      
      -CH of the butanoic acid chain.[1]
      
    • 1,3-Isomer: NO correlation between the Pyrazole-Methyl and the

      
      -CH.[1]
      

Troubleshooting & Pitfalls

Troubleshooting Problem Issue Observed Issue1 Low Yield (<40%) Problem->Issue1 Issue2 High 1,5-Isomer Ratio Problem->Issue2 Issue3 Crotonic Acid Formation Problem->Issue3 Sol1 Check NaH Quality Ensure Anhydrous DMF Issue1->Sol1 Sol2 Switch Solvent to DMF Lower Temp to <60°C Issue2->Sol2 Sol3 Reduce Temp Add Electrophile Slower Issue3->Sol3

Figure 2: Troubleshooting decision tree for common reaction failures.

  • Moisture Sensitivity: NaH is instantly deactivated by water. Ensure glassware is oven-dried.[1]

  • Regioselectivity Loss: If the 1,5-isomer ratio increases, it often indicates the temperature was too high, allowing thermodynamic equilibration, or the solvent was not polar enough.[1]

  • Emulsions: During workup, the amphiphilic nature of the product can cause emulsions. Addition of brine or a small amount of methanol helps break them.

References

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Provides foundational mechanistic understanding of ambident nucleophiles). [1]

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for pyrazole tautomerism and reactivity). [1]

  • Lovering, F., et al. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] (Context on the importance of alkylated heterocycles in drug discovery).

  • Fustero, S., et al. (2008).[1] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 73(9), 3523–3529.[1] (Discusses solvent effects on pyrazole regioselectivity).

  • Knorr, L. (1883).[1] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[1] (Historical context of pyrazole synthesis and tautomerism). [1]

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid crude mixtures

Technical Support Center: Process Chemistry Division Ticket ID: #PYR-8492 Subject: Purification Protocol for 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid crude mixtures Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Chemistry Division Ticket ID: #PYR-8492 Subject: Purification Protocol for 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid crude mixtures Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are dealing with a crude mixture of 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid . Based on the synthesis pathway (typically N-alkylation of 3-methylpyrazole with 2-halobutanoic acid esters followed by hydrolysis), your crude mixture likely contains three distinct classes of impurities:

  • Regioisomers: The 1,5-isomer (2-(5-methyl-1H-pyrazol-1-yl)butanoic acid).

  • Starting Materials: Unreacted 3-methylpyrazole (weak base) or 2-halobutanoic acid (if not fully consumed).

  • Oligomers/Tars: Colored oxidation products common in pyrazole chemistry.

This guide prioritizes a self-validating workflow : we first remove gross impurities via pH-controlled extraction, then resolve the critical regioisomer issue via fractional crystallization.

Module 1: The "Rough Clean" (Acid-Base Extraction)

Goal: Removal of neutral organic impurities and unreacted 3-methylpyrazole.

The Science: This molecule is amphoteric but predominantly acidic (Carboxylic acid pKa


 4.5; Pyrazole conjugate acid pKa 

2.5).
  • At pH > 9: The molecule is a carboxylate salt (Water Soluble).

  • At pH < 2: The pyrazole nitrogen protonates (Water Soluble).

  • At pH 4–5: The molecule is charge-neutral at the pyrazole ring but anionic at the carboxylate (or zwitterionic depending on exact pKa overlap), but often this is the window of minimum solubility for the free acid form in water.

Protocol:

  • Dissolution: Dissolve crude oil in 1M NaOH (3.0 equiv). Ensure pH > 10.

  • Wash (Critical): Wash the aqueous alkaline layer with Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) (

    
     vol).
    
    • Why? This removes unreacted 3-methylpyrazole (which is neutral at pH 10) and neutral organic tars.

    • Checkpoint: The organic layer may be yellow/orange; the aqueous layer should be clearer.

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise to adjust pH to 3.5 – 4.0 .

    • Note: Do not go to pH 1 yet. We want to precipitate the free acid.

  • Extraction: Extract the milky aqueous suspension with Ethyl Acetate (EtOAc) (

    
     vol).
    
  • Drying: Dry combined organic layers over

    
    , filter, and concentrate.
    

Visualizing the Workflow:

ExtractionWorkflow Crude Crude Mixture BaseAdd Add 1M NaOH (pH > 10) Crude->BaseAdd Wash Wash with MTBE BaseAdd->Wash OrgLayer1 Organic Layer: Unreacted 3-Me-Pyrazole Neutral Tars Wash->OrgLayer1 Discard AqLayer1 Aqueous Layer: Target Product (Salt form) Wash->AqLayer1 Keep Acidify Acidify to pH 3.5 - 4.0 AqLayer1->Acidify Extract Extract with EtOAc Acidify->Extract FinalOrg Concentrate EtOAc: Semi-Pure Acid Extract->FinalOrg

Caption: Figure 1. Acid-Base workup targeting removal of non-acidic impurities.

Module 2: The "Fine Clean" (Regioisomer Resolution)

Goal: Separation of the 1,3-isomer (Target) from the 1,5-isomer (Impurity).[1]

The Science: The 1,5-isomer is sterically more congested due to the proximity of the methyl group to the alkylation site. This disrupts crystal packing, making the 1,5-isomer generally more soluble in non-polar or moderately polar solvents than the 1,3-isomer. We exploit this by recrystallizing from a solvent where the 1,5-isomer stays in the mother liquor.

Recommended Solvent Systems:

Solvent System Ratio (v/v) Mechanism Best For
EtOAc / Hexane 1:3 to 1:5 Polarity Gradient General purity enhancement
Water / Ethanol 3:1 Hydrophobic Effect Removing inorganic salts & highly polar residues

| Toluene | Pure | Steric Exclusion | Best for Regioisomer Separation |

Protocol (Toluene Method):

  • Reflux: Suspend the semi-pure solid from Module 1 in Toluene (5 mL per gram of solid). Heat to reflux (

    
    ).
    
  • Saturation: If solid remains, add Toluene dropwise until clear. If fully dissolved immediately, concentrate slightly until turbidity appears, then reheat to clear.

  • Cooling: Allow to cool slowly to Room Temperature (RT) with stirring. Do not use an ice bath yet. Rapid cooling traps the 1,5-isomer.

  • Seeding: If available, add a seed crystal of pure 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid at

    
    .
    
  • Filtration: Filter the resulting white solid. Wash the cake with cold Hexane (not Toluene, to avoid redissolving).

  • Validation: Check HPLC. The filtrate (mother liquor) should be enriched with the 1,5-isomer.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of crystallizing. Why?

  • Cause: This usually indicates the presence of residual solvent (EtOAc) from the extraction or too high a concentration of the 1,5-isomer, which acts as a melting point depressant.

  • Fix:

    • Re-dissolve the oil in DCM and evaporate to dryness twice to azeotrope off trace EtOAc.

    • Switch to the Water/Ethanol system. Dissolve in minimum hot Ethanol, then add warm Water until turbid. Cool very slowly. The high surface tension of water often forces the hydrophobic pyrazole to crystallize rather than oil out.

Q2: The regioisomer ratio (1,3 vs 1,5) is still poor (e.g., 85:15).

  • Fix: You need a "Reslurry" rather than a full recrystallization.

    • Suspend the solid in Diethyl Ether or MTBE (room temperature).

    • Stir vigorously for 2 hours.

    • Filter.[2][3]

    • Mechanism:[4][5][6] The 1,5-isomer is significantly more soluble in ether than the 1,3-isomer. The solid cake will improve in purity, though you will lose some yield.

Q3: Can I distill this compound?

  • Warning: Do NOT distill the free acid. Carboxylic acids with alpha-heterocycles can decarboxylate at high temperatures (

    
    ).
    
  • Alternative: If you must distill, convert the acid to the Methyl Ester (using

    
    ), distill the ester (high vacuum), and then hydrolyze back to the acid.
    

Visualizing the Regioisomer Logic

RegioSeparation Mixture Mixture (1,3 & 1,5 Isomers) Solvent Hot Toluene Mixture->Solvent Dissolve Cooling Slow Cooling (Thermodynamic Control) Solvent->Cooling Precipitate Solid Precipitate (Major: 1,3-Isomer) Cooling->Precipitate Crystallizes Liquor Mother Liquor (Enriched 1,5-Isomer) Cooling->Liquor Remains Soluble

Caption: Figure 2.[4][7][8] Thermodynamic selection of the 1,3-isomer via solubility differences.

References

  • Synthesis and Regioselectivity: Elguero, J., et al.[9] "Pyrazoles."[1][2][4][7][9][10][11][12][13][14] Comprehensive Heterocyclic Chemistry II, Vol 3. (General reactivity and alkylation regiochemistry of 3-methylpyrazole).

  • Purification of Pyrazole-Alkanoic Acids: US Patent 2011/0130573 A1. "Process for the preparation of pyrazole derivatives."[1][2][4][9] (Describes crystallization of similar pyrazole-carboxylic acids from Toluene/Heptane systems).

  • pKa and Solubility Data: PubChem Database. "3-Methylpyrazole Compound Summary." (Used for pKa extrapolation).

Sources

Optimization

Recrystallization solvents for isolating pure 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Technical Support Center: Isolating Pure 2-(3-methyl-1H-pyrazol-1-yl)butanoic Acid From the desk of the Senior Application Scientist Welcome to the technical support guide for the purification of 2-(3-methyl-1H-pyrazol-1...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isolating Pure 2-(3-methyl-1H-pyrazol-1-yl)butanoic Acid

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid. This document is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this target molecule through recrystallization. My goal is to provide not just a protocol, but a framework for understanding the nuanced choices involved in solvent selection and troubleshooting common experimental hurdles. The principles discussed here are grounded in the physicochemical properties of the molecule and established laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What are the critical molecular features of 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid that influence solvent selection?

Understanding the structure of our target compound is the foundation of a logical solvent screening process. The molecule possesses three key regions that dictate its solubility:

  • A Carboxylic Acid Group (-COOH): This is a polar, protic functional group capable of forming strong hydrogen bonds. It imparts acidic character and suggests solubility in polar protic solvents like water and alcohols.

  • A Pyrazole Ring: This heterocyclic aromatic ring contains two nitrogen atoms, making it a moderately polar moiety.[1]

  • A Methyl and Butyl Chain: These alkyl groups are nonpolar and will contribute to solubility in less polar organic solvents.

The presence of both polar (acid, pyrazole) and nonpolar (alkyl chains) regions means the molecule has a dual character. Therefore, it is unlikely that a highly polar solvent (like water) or a very nonpolar solvent (like hexane) alone will be ideal. The key is to find a solvent or solvent system that can accommodate both characteristics, typically one of intermediate polarity or a carefully chosen solvent pair.[2]

Q2: Which single solvents are the best starting points for screening?

For a molecule with mixed polarity, the most efficient approach is to start with solvents of intermediate polarity. The ideal recrystallization solvent should fully dissolve the compound at its boiling point but show very limited solubility at low temperatures (e.g., 0-4 °C).[2]

Based on the structure, here are the recommended primary screening solvents:

  • Water: While the organic backbone may limit solubility, the carboxylic acid group means water should always be tested. It is an excellent choice for highly polar compounds and is non-flammable and non-toxic.[3] Given the molecule's organic nature, water might be a poor solvent, making it a good candidate as an anti-solvent in a solvent pair system.

  • Ethanol/Methanol: Alcohols are often excellent solvents for compounds with hydrogen-bonding capabilities.[4] They are polar enough to interact with the carboxylic acid but also have an alkyl component that can solvate the rest of the molecule. A potential issue is that the compound might be too soluble even at low temperatures, leading to poor recovery.[2]

  • Acetone: A polar aprotic solvent that is a good general-purpose choice for many organic compounds.[5]

  • Ethyl Acetate: A solvent of intermediate polarity. Its ester functional group can interact with the polar parts of the molecule, while its ethyl group interacts with the nonpolar parts.[3]

  • Toluene: A nonpolar aromatic solvent. It might be a good choice if the compound has low solubility in more polar solvents at high temperatures. Its high boiling point (111 °C) provides a wide temperature range for crystallization, which can be advantageous.[2]

Q3: My compound is either too soluble or insoluble in all the single solvents I've tried. What is the next step?

This is a classic scenario that calls for a two-solvent recrystallization (also known as a solvent-anti-solvent method).[6] This technique is perfect when no single solvent has the ideal solubility profile.[2] The process involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes saturated.[7]

Commonly successful solvent pairs include:

  • Ethanol-Water

  • Methanol-Water

  • Acetone-Hexane

  • Ethyl Acetate-Hexane

  • Toluene-Hexane

The key is that the two solvents must be miscible with each other.[7] For 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid, an Ethanol/Water or Acetone/Hexane system would be a logical and effective starting point.

Troubleshooting Guide

Problem: My compound has "oiled out" instead of forming crystals.

Cause: Oiling out occurs when the solid melts in the hot solvent and separates as a liquid instead of dissolving. This is common when the melting point of the solute is lower than the boiling point of the solvent or when the solution is supersaturated to a high degree.[8][9] Impurities can also promote oiling out.

Solutions:

  • Re-heat and Add More Solvent: Heat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level.[10]

  • Lower the Crystallization Temperature: Try cooling the solution more slowly. Rapid cooling from a high temperature can favor oil formation.[9]

  • Change Solvents: If the boiling point of your solvent is higher than the melting point of your compound, you must choose a lower-boiling solvent.[2]

  • Use a Solvent Pair: Introduce an anti-solvent at a temperature below the compound's melting point.

Problem: No crystals are forming, even after cooling the solution in an ice bath.

Cause: This is usually due to one of two issues: either too much solvent was used, or the solution is supersaturated and requires a nucleation point to begin crystallization.[8]

Solutions:

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent.[9] Once the volume is reduced, allow it to cool again.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide a surface for nucleation.[8]

    • Seeding: If you have a few crystals of the pure compound, add one or two to the cold solution. This "seed" crystal will act as a template for further crystal growth.[10]

  • Add an Anti-Solvent: If using a single solvent, you can try adding a few drops of a miscible anti-solvent to the cold solution to reduce the compound's solubility and induce precipitation.

Problem: The recrystallization yield is very low.

Cause: A low yield indicates that a significant amount of your compound remained dissolved in the mother liquor after cooling.[10]

Solutions:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude solid. Using an excess is the most common reason for low recovery.[2]

  • Ensure Adequate Cooling: Cool the solution in an ice-water bath for at least 20-30 minutes after it has reached room temperature. Solubility decreases significantly at lower temperatures.[2]

  • Avoid Premature Crystallization: If crystals form during a hot filtration step, some product will be lost. To prevent this, use a slight excess of solvent and pre-heat the filtration funnel.[8] The excess solvent can be evaporated before cooling.

  • Second Crop of Crystals: Do not discard the mother liquor immediately. You can often recover a second, albeit less pure, crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.

Data Summary & Protocols

Table 1: Potential Solvents for Screening
SolventBoiling Point (°C)PolarityRationale & Potential Issues
Water100HighGood anti-solvent. May not dissolve the compound even when hot due to the organic backbone.[3]
Methanol65HighGood solvent for the carboxylic acid. The compound may be too soluble, leading to low yield.[4]
Ethanol78HighSimilar to methanol; a very common and effective recrystallization solvent.[4]
Acetone56Medium-HighGood general solvent. Its volatility makes it easy to remove from the final product.[5]
Ethyl Acetate77MediumGood balance of polar and nonpolar characteristics. Often successful for molecules with mixed functionality.[3]
Toluene111LowHigh boiling point allows for a large solubility differential. Good for less polar compounds.[2]
Hexane/Heptane69 / 98Very LowUnlikely to be a good primary solvent but an excellent choice as an anti-solvent.[3]

Experimental Workflow

Diagram 1: Decision Workflow for Solvent Selection

G Start Start with Crude 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid ScreenSingle Step 1: Screen Single Solvents (e.g., Ethanol, Ethyl Acetate, Water) Start->ScreenSingle Decision1 Is an ideal single solvent found? (High solubility hot, low solubility cold) ScreenSingle->Decision1 SingleRecrys Step 2: Perform Single-Solvent Recrystallization Decision1->SingleRecrys  Yes SelectPair Step 2a: Select Miscible Solvent Pair (e.g., Ethanol/Water) Decision1->SelectPair  No   Troubleshoot Step 3: Troubleshoot (Oiling out, no crystals, low yield) SingleRecrys->Troubleshoot TwoSolventRecrys Step 2b: Perform Two-Solvent Recrystallization SelectPair->TwoSolventRecrys TwoSolventRecrys->Troubleshoot End Pure Crystals Troubleshoot->End

Caption: Decision workflow for recrystallization solvent selection.

Standard Operating Protocol: Two-Solvent Recrystallization

This protocol uses an Ethanol/Water solvent system as an example.

Materials:

  • Crude 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid

  • Ethanol (Solvent 1)

  • Deionized Water (Solvent 2 - Anti-solvent)

  • Erlenmeyer flask, heating mantle or hot plate, condenser

  • Büchner funnel, filter flask, vacuum source

Methodology:

  • Dissolution:

    • Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot ethanol (near boiling) dropwise while stirring until the solid just dissolves. It is crucial to use the absolute minimum volume necessary.[2]

  • Saturation (Anti-Solvent Addition):

    • While keeping the solution hot, add deionized water (the anti-solvent) dropwise.

    • Continue adding water until you observe a persistent cloudiness (turbidity), which indicates the solution is saturated.[7]

    • Add one or two drops of hot ethanol to re-dissolve the precipitate, resulting in a clear, saturated solution at the boiling point.[7]

  • Crystallization:

    • Remove the flask from the heat source. Remove the stir bar.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10]

    • Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal precipitation.[2]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio used for the recrystallization) to remove any adhering impurities from the mother liquor.

    • Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or drying oven.

References

  • Problems in recrystallization. Biocyclopedia. [Link]

  • What solvent should I use to recrystallize pyrazoline?. ResearchGate. [Link]

  • Pyrazole - Solubility of Things. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization I. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit. [Link]

  • Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Method for purifying pyrazoles.
  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Topic: Removal of Regioisomer Impurities (1,5-isomer) from 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid. Case ID: PYR-ISO-SEP-001 Support Tier: Level 3 (Senior Application Scientist) Executive Summary The synthesis of 2-(3-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Regioisomer Impurities (1,5-isomer) from 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid. Case ID: PYR-ISO-SEP-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The synthesis of 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid via the alkylation of 3-methyl-1H-pyrazole typically yields a mixture of two regioisomers: the desired 1,3-isomer and the 1,5-isomer impurity. These isomers possess identical molecular weights and similar polarities, making separation via standard extraction difficult.

This guide provides a definitive troubleshooting workflow to:

  • Diagnose the impurity ratio using NMR.

  • Purify the compound using solubility and basicity differences.

  • Prevent formation in future batches through reaction optimization.

Module 1: Diagnostic & Identification

"How do I know which isomer is which?"

The most common failure point is misidentifying the peaks. Because the isomers are chemically similar, their retention times on HPLC/LC-MS are often close. 1H-NMR with NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard for confirmation.

The Structural Difference[1]
  • Target (1,3-Isomer): The methyl group is at position 3, distal (far) from the N-alkylation site (the butanoic acid tail).

  • Impurity (1,5-Isomer): The methyl group is at position 5, proximal (adjacent) to the N-alkylation site.

Analytical Protocol

Run a 2D NOESY experiment. Focus on the interaction between the Methyl protons (~2.2 ppm) and the


-proton of the butanoic acid chain (~4.8-5.0 ppm) .
FeatureTarget: 1,3-IsomerImpurity: 1,5-Isomer
Steric Environment Open N-terminusSterically Crowded
NOESY Signal Absent (Too far apart)Strong Cross-Peak (Spatial proximity)
1H NMR (Methyl) Typically ~2.20 ppmTypically ~2.28 ppm (Deshielded by N-substituent)
1H NMR (Ring Proton) C5-H is a characteristic doublet/singletC3-H is a characteristic doublet/singlet
Visualization of the Isomer Problem

IsomerAnalysis cluster_0 Target: 1,3-Isomer cluster_1 Impurity: 1,5-Isomer T_Struct N-Alkyl (Butanoic Acid) | N1 --- C5(H) |      || C3(Me)-C4(H) T_NOE NOESY Result: NO Cross-peak (Methyl is far from Alkyl) T_Struct->T_NOE I_Struct N-Alkyl (Butanoic Acid) | N1 --- C5(Me) |      || C3(H)--C4(H) I_NOE NOESY Result: STRONG Cross-peak (Methyl touches Alkyl) I_Struct->I_NOE

Figure 1: Structural distinction between regioisomers. The 1,5-isomer shows a NOESY correlation due to the proximity of the methyl group to the N-alkyl tail.

Module 2: Purification Protocols

"I have a 70:30 mixture. How do I clean it?"

Do not rely solely on flash chromatography for the free acid; the streaking of the carboxylic acid often masks the separation. Use one of the following methods based on your current purity and scale.

Method A: Selective Salt Formation (The "Basicity Swing")

Best for: Large scale (>10g), Purity >60%. Principle: The 1,3-isomer has a more accessible nitrogen lone pair. The 1,5-isomer is sterically hindered by the adjacent methyl group, making it less basic. We can selectively precipitate the 1,3-isomer as a hydrochloride salt.

Step-by-Step:

  • Dissolution: Dissolve the crude acid mixture in dry Ethyl Acetate (EtOAc) or Diethyl Ether (10 mL per gram).

  • Acidification: Add 1.0 M HCl in Ether (or Dioxane) dropwise.

    • Target: Add only 0.8 to 0.9 equivalents relative to the desired 1,3-isomer (calculate based on NMR ratio).

  • Precipitation: The 1,3-isomer HCl salt should precipitate as a white solid. The 1,5-isomer (weaker base) remains largely in solution.

  • Filtration: Filter the solid rapidly under Nitrogen (salts can be hygroscopic).

  • Wash: Wash the cake with cold EtOAc.

  • Regeneration: Dissolve the salt in minimum water, adjust pH to ~4-5 (isoelectric point) with NaOH, and extract the free acid into EtOAc.

Method B: The "Ester Bypass" (Chromatography)

Best for: High purity requirements (>99%), difficult separations. Principle: Carboxylic acids are hard to separate on silica. Esters are easy.

Step-by-Step:

  • Esterify: Reflux the crude mixture in Methanol with catalytic

    
     for 4 hours.
    
  • Workup: Evaporate MeOH, partition between EtOAc/NaHCO3.

  • Separation: Run Flash Chromatography (Hexanes:EtOAc gradient).

    • The 1,5-ester usually elutes first (less polar due to shielding of the N-lone pair by the methyl group).

    • The 1,3-ester elutes second.

  • Hydrolysis: Take the pure 1,3-ester fraction, treat with LiOH in THF/Water (1:1), and acidify to recover the pure acid.

Method C: Recrystallization (Solvent Selection)

Best for: Final polishing (removing <5% impurity).

Solvent SystemOutcome
Water (pH adjusted) Dissolve in base, slowly acidify to pH 3-4. The 1,3-isomer often crystallizes; 1,5 stays in mother liquor.
EtOAc / Hexane Dissolve in hot EtOAc, add Hexane until turbid. Cool slowly.
Toluene High boiling point allows thermodynamic equilibration of crystal packing. 1,5-isomer (hindered) packs poorly.

Module 3: Prevention & Optimization

"How do I stop the impurity from forming?"

The ratio of 1,3 vs 1,5 alkylation is driven by the competition between Sterics (favors 1,3) and Electronics/Coordination (can favor 1,5).

Reaction Optimization Guide
VariableRecommendationMechanism
Base Cs2CO3 or K2CO3 Larger cations (Cesium) minimize the "chelation effect" that sometimes stabilizes the transition state leading to the 1,5-isomer.
Solvent DMF or DMSO Polar aprotic solvents favor the "free anion" mechanism, which is primarily driven by sterics, heavily favoring the 1,3-isomer.
Temperature Low (0°C to RT) Higher temperatures provide enough energy to overcome the steric barrier of the 1,5-position. Keep it cold to maximize kinetic selectivity.
Leaving Group Bromo- or Iodo- 2-bromobutanoic acid is standard. Avoid chloro- derivatives as they require higher temps.
Decision Logic for Purification

Use this flowchart to select the correct workflow for your specific situation.

PurificationLogic Start Crude Mixture Analysis (NMR Ratio) CheckRatio Is 1,3-Isomer > 85%? Start->CheckRatio HighPurity Yes (>85%) CheckRatio->HighPurity Yes LowPurity No (<85%) CheckRatio->LowPurity No MethodA Method A: Selective Salt Formation (HCl in Ether) HighPurity->MethodA Large Scale (>10g) MethodC Method C: Recrystallization (Toluene or EtOAc/Hex) HighPurity->MethodC Small Scale (<1g) MethodB Method B: Esterification -> Column -> Hydrolysis (The 'Nuclear' Option) LowPurity->MethodB Best Yield

Figure 2: Decision matrix for selecting the optimal purification strategy based on crude purity and scale.

FAQ: Frequently Asked Questions

Q: Why does the 1,5-isomer form at all if it is sterically hindered? A: Pyrazoles exist in tautomeric equilibrium. While the 3-methyl tautomer is favored, the 5-methyl tautomer exists. In non-polar solvents, the metal cation (e.g., Na+) can coordinate between the pyrazole nitrogen and the incoming electrophile (or the carboxylate of the alkylating agent), directing the alkylation to the more hindered position (the "Coordination Effect"). Using polar solvents like DMF disrupts this coordination, restoring steric control.

Q: Can I use HPLC to separate the acids directly? A: Yes, but it requires a buffered mobile phase (e.g., 0.1% TFA or Formic Acid) to suppress ionization of the carboxylic acid. Without acid in the mobile phase, the peaks will tail significantly, making resolution impossible. A C18 column is usually sufficient, but a Phenyl-Hexyl column may offer better selectivity for regioisomers.

Q: My product is an oil and won't crystallize. What now? A: This is common for these branched fatty acid derivatives.

  • Dry it thoroughly: Trace solvent (especially DMF) prevents crystallization. High vacuum for 24h.

  • Seed it: If you have any pure crystal, use it.

  • Trituration: Add cold pentane and scratch the glass.

  • Fallback: Convert to the Dicyclohexylamine (DCHA) salt. DCHA salts of carboxylic acids are highly crystalline and excellent for purifying regioisomers.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Strategic atom replacement enables regiocontrol in pyrazole alkyl
    • Source: Nature Chemistry (via RePEc/ResearchG
    • URL:[Link] (Generalized mechanism reference).

  • Title: Method for purifying pyrazoles (Patent WO2011076194A1).
  • Analytical Distinction (NMR)

    • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • Source: Oxford Instruments Application Note.[1]

    • URL:[Link] (General methodology for regioisomer distinction).

  • General Pyrazole Synthesis

    • Title: Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

Sources

Optimization

Optimizing pH conditions for the extraction of pyrazole carboxylic acids

Topic: Optimizing pH conditions for the extraction of pyrazole carboxylic acids. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing pH conditions for the extraction of pyrazole carboxylic acids. Audience: Researchers, scientists, and drug development professionals. Status: Operational | Ticket Priority: High

The Core Challenge: The "Isoelectric Trap"

Executive Summary: Extracting pyrazole carboxylic acids is notoriously difficult because they are amphoteric (zwitterionic). They possess both a basic pyrazole nitrogen (


) and an acidic carboxylic acid group (

).

Unlike standard organic acids or bases, there is no pH where the molecule is purely non-polar.

  • pH < 2.0: The molecule is Cationic (Water Soluble).

  • pH > 4.5: The molecule is Anionic (Water Soluble).

  • pH 2.5 – 3.5: The molecule is Neutral/Zwitterionic (Net charge 0, but highly polar).

The Consequence: Standard Liquid-Liquid Extraction (LLE) with non-polar solvents (DCM, Hexane) often yields <5% recovery because the zwitterion prefers the aqueous phase over the organic phase.

Interactive Troubleshooting Modules

Module A: Liquid-Liquid Extraction (LLE) Optimization

Symptom: "I adjusted the pH to acidic conditions, but the compound remains in the water layer."

Root Cause Analysis: You likely lowered the pH too far (below 2.0), protonating the pyrazole ring and creating a water-soluble cation. Alternatively, you hit the isoelectric point (pH ~3.0), but the zwitterion is too polar for your chosen solvent.

The Solution: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Protocol 1: Optimized SALLE Workflow

Use this for bulk extraction from aqueous reaction mixtures.

Step-by-Step Methodology:

  • Calculate the Isoelectric Point (pI):

    
    
    
  • pH Adjustment:

    • Slowly adjust the aqueous solution to pH 3.0 – 3.2 using 1M HCl or 1M NaOH.

    • Critical: Do not overshoot. Use a calibrated pH meter, not paper.

  • Saturation (Salting Out):

    • Add solid NaCl to the aqueous phase until saturation (you will see undissolved salt crystals). This disrupts the hydration shell of the zwitterion (Hofmeister effect), forcing it into the organic phase.

  • Solvent Selection:

    • Do NOT use: DCM, Hexane, Toluene (Polarity is too low).

    • USE: Ethyl Acetate (EtOAc), THF/EtOAc (1:1), or n-Butanol (for highly polar derivatives).

  • Extraction:

    • Perform 3x extractions with a solvent-to-water ratio of 1:1.

Data Table 1: Solvent Efficiency at pH 3.2 (Saturated NaCl)

Solvent SystemPolarity Index (

)
Est. Recovery (%)Notes
Dichloromethane (DCM)3.1< 10%Too non-polar for zwitterions.
Ethyl Acetate4.465 - 80%Standard choice; requires salting out.
n-Butanol 4.0 > 90% Best for amphoterics; high boiling point requires rotovap care.
THF / EtOAc (1:1)~4.285 - 90%Good compromise; THF breaks emulsions.
Module B: Solid Phase Extraction (SPE) Strategy

Symptom: "The compound breaks through the cartridge during loading or washing."

Root Cause Analysis: Using a standard C18 (reversed-phase) cartridge is often ineffective because the compound is too polar even in its neutral state. You must use Mixed-Mode Ion Exchange .

Decision Logic:

  • Strategy A (Cation Exchange - MCX): Trap the basic pyrazole nitrogen.

  • Strategy B (Anion Exchange - MAX): Trap the carboxylic acid.

Protocol 2: Mixed-Mode Anion Exchange (MAX) Workflow

Recommended for cleaner extracts, as fewer impurities bind to anion exchangers at high pH.

  • Cartridge Selection: Mixed-Mode Polymeric Anion Exchange (e.g., Oasis MAX or Strata-X-A).

  • Conditioning:

    • 1 mL Methanol -> 1 mL Water.

  • Loading (The "Lock"):

    • Adjust sample pH to pH 7.0 – 8.0 .

    • Mechanism:[1] At this pH, the carboxylic acid is deprotonated (

      
      ), and the pyrazole is neutral. The compound binds via ionic interaction.
      
  • Washing (The "Clean"):

    • Wash 1: 5% NH4OH in water (Removes neutrals/bases).

    • Wash 2: Methanol (Removes hydrophobic interferences).

  • Elution (The "Key"):

    • Elute with 2% Formic Acid in Methanol .

    • Mechanism:[1] Acidifies the environment, protonating the carboxylate (

      
      ), breaking the ionic bond and releasing the compound.
      

Visualizing the Chemistry

Diagram 1: The pH-Species Distribution Curve

This diagram illustrates why extraction fails at extreme pH levels.

SpeciesDistribution Cation pH < 2.0 CATIONIC FORM (Water Soluble) Protonated N & COOH Neutral pH 2.5 - 3.5 ZWITTERION / NEUTRAL (Extraction Window) Net Charge ~ 0 Cation->Neutral Add Base (Deprotonate N) Neutral->Cation Add Acid (Protonate N) Anion pH > 4.5 ANIONIC FORM (Water Soluble) Deprotonated COOH Neutral->Anion Add Base (Deprotonate COOH) Anion->Neutral Add Acid (Protonate COO-)

Caption: The "Extraction Window" is narrow. Deviating by even 1 pH unit can drastically reduce recovery.

Diagram 2: Extraction Decision Tree

Follow this logic to select the correct method.

ExtractionLogic Start Start: Pyrazole Carboxylic Acid in Aqueous Solution Concentration Is the concentration > 1 mg/mL? Start->Concentration LLE_Path Yes: Use LLE Concentration->LLE_Path High Conc. SPE_Path No: Use SPE (< 1 mg/mL) Concentration->SPE_Path Trace/Low Conc. Adjust_pH Adjust pH to 3.0 - 3.2 LLE_Path->Adjust_pH Salt Saturate with NaCl Adjust_pH->Salt Solvent Extract with n-Butanol or EtOAc Salt->Solvent Choice Choose Mechanism SPE_Path->Choice MAX MAX (Anion Exchange) Load @ pH 8 Elute @ pH 2 Choice->MAX Preferred for Purity MCX MCX (Cation Exchange) Load @ pH 1 Elute @ pH 9 Choice->MCX Alternative

Caption: Decision matrix for selecting between Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: Can I use Dichloromethane (DCM) if I simply dry the water phase completely? A: No. If you dry the water phase, you are left with salt and your compound. Re-dissolving this solid residue in DCM will likely leave the pyrazole behind because it prefers the salt/solid matrix. You must perform a liquid extraction using a polar organic solvent like n-Butanol or Ethyl Acetate .

Q2: Why does my compound elute in the void volume of the HPLC? A: This is a classic sign that your mobile phase pH is incorrect.

  • If your mobile phase is neutral (pH 7), the compound is anionic and will not retain on a C18 column.

  • Fix: Add 0.1% Formic Acid or TFA to your water mobile phase to suppress ionization (keeping the COOH protonated) and improve retention.

Q3: I am scaling up. Is n-Butanol safe for large-scale extraction? A: n-Butanol is effective but difficult to remove due to its high boiling point (117°C) and tendency to form azeotropes.

  • Alternative: Use continuous liquid-liquid extraction with Ethyl Acetate over 12-24 hours. The continuous equilibrium shift compensates for the lower partition coefficient compared to n-Butanol.

References

  • PubChem. (2025).[2][3] 5-methyl-1H-pyrazole-3-carboxylic acid | Chemical Properties and pKa Data. National Library of Medicine. [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]

  • Journal of Chromatography A. (2012). Electromembrane extraction of zwitterionic compounds: Comparison of extraction behavior at acidic and basic pHs. [Link]

  • Waters Corporation. (n.d.). Oasis MAX Extraction Protocols for Acidic Compounds. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid in Screening Assays

Welcome to the technical support center for 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the solubility issues commonly encountered with this compound during screening assays. Our goal is to equip you with the scientific understanding and practical protocols to ensure reliable and reproducible experimental outcomes.

Introduction: Understanding the Molecule

2-(3-methyl-1H-pyrazol-1-yl)butanoic acid is a small molecule with a pyrazole core, a common scaffold in medicinal chemistry. Like many pyrazole derivatives, it can exhibit limited aqueous solubility, which poses a significant challenge in various screening assays.[1][2][3] The key to overcoming this hurdle lies in understanding its physicochemical properties, particularly its acidic nature due to the butanoic acid moiety. While specific experimental data for this exact molecule is not publicly available, we can infer its properties from closely related analogs. The carboxylic acid group is expected to have a pKa value around 4.0.[4] This means its charge state, and therefore its solubility, is highly dependent on the pH of the solution.[1][2]

This guide provides a structured, question-and-answer approach to address the most pressing solubility problems, from initial stock solution preparation to maintaining solubility in final assay conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial 10 mM DMSO stock of 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid is clear, but I see precipitation when I dilute it into my aqueous assay buffer (pH 7.4). Why is this happening and how can I fix it?

Answer:

This is a classic case of a compound "crashing out" of solution upon dilution. While DMSO is an excellent organic solvent capable of dissolving your compound at high concentrations, its solvating power dramatically decreases when diluted into an aqueous buffer.[2] At a physiological pH of 7.4, which is well above the estimated pKa of the carboxylic acid (~4.0), the molecule will be deprotonated and exist as a carboxylate anion. While this ionization can increase aqueous solubility compared to the neutral form, the overall solubility might still be insufficient at your target concentration, leading to precipitation.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Decision & Refinement cluster_3 Solution A Precipitation upon dilution in aqueous buffer (pH 7.4) B Option 1: Lower Final Concentration A->B C Option 2: Increase Co-solvent (DMSO) Concentration A->C D Option 3: Prepare an Alkaline Aqueous Stock A->D E Is the new concentration still effective? B->E F Does the DMSO concentration affect the assay? C->F G Is the pH compatible with the assay? D->G E->C No H Proceed with Assay E->H Yes F->H No I Optimize Assay for Higher DMSO Tolerance F->I Yes G->H Yes J Adjust Final Assay pH G->J No G cluster_0 Solubility Problem cluster_1 Investigation cluster_2 Strategy cluster_3 Implementation & Validation A Inadequate solubility at desired concentration B Is the compound acidic or basic? pKa ~ 4.0 (Acidic) A->B Analyze C C B->C Formulate D Prepare stock in basic solution (e.g., pH 9.0) Dilute into assay buffer C->D Execute E Verify final assay pH Check for precipitation D->E Validate

Caption: Logic diagram for pH-based solubility enhancement.

Q3: Can I use temperature to increase the solubility of 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid?

Answer:

Yes, for most solid solutes, solubility increases with temperature. [1][5]This can be a useful technique, especially during stock solution preparation. However, its application in screening assays is limited due to the temperature sensitivity of most biological systems.

Recommendations:

  • For Stock Preparation: Gently warming the solvent (e.g., to 37°C) can help dissolve the compound. Always ensure the compound is chemically stable at the elevated temperature.

  • For Assays: Most assays are run at a constant temperature (room temperature, 30°C, or 37°C). It is not advisable to heat the assay plate to increase solubility, as this will likely affect the biological components of the assay. The focus should be on achieving solubility at the intended assay temperature.

Summary of Key Recommendations

  • Characterize Solubility Early: Perform kinetic solubility tests in your final assay buffer to understand the compound's limitations.

  • Leverage pH: As an acidic compound, increasing the pH is the most effective way to enhance aqueous solubility. Prepare a concentrated stock in a basic solution (e.g., 10-50 mM NaOH or a pH 9.0 buffer) and then dilute into your final assay buffer.

  • Optimize Co-solvents: Determine the maximum allowable DMSO concentration in your assay and use it to your advantage.

  • Control Your Controls: Always ensure that your vehicle control (e.g., buffer with the same final DMSO concentration and pH) is included in your experiments to account for any effects of the formulation itself.

By systematically addressing the physicochemical properties of 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid, you can develop a robust formulation strategy that ensures its solubility and allows for the generation of high-quality, reliable data in your screening campaigns.

References

  • Patsnap Synapse. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery?. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. Retrieved from [Link]

  • Technology Networks. (2024, January 24). Assay Development - Drug Discovery. Retrieved from [Link]

  • Unchained Labs. (n.d.). Automated platform buffer screening for multiple proteins on Big Kahuna. Retrieved from [Link]

  • Applied Photophysics. (n.d.). Targeting Optimal Buffers for Downstream Crystallisation Screening. Retrieved from [Link]

  • Bio-Link. (2025, September 12). Process Development and Screening Strategies for High-Throughput Platform. Retrieved from [Link]

  • Mircioiu, C., et al. (n.d.). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. ResearchGate. Retrieved from [Link]

  • SCIEX. (2024, April 11). Determining optimal buffer concentration and compatibility for high-throughput intact protein analysis. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Describe the importance of pH in biological systems. Retrieved from [Link]

  • Burge, R. G., et al. (2015, June 5). Automated and High Throughput Approaches for Buffer Exchange of Biopharmaceuticals. ResearchGate. Retrieved from [Link]

  • G-Biosciences. (2014, May 13). Biological Buffers: pH Range and How to Prepare Them. Retrieved from [Link]

  • Biology LibreTexts. (2022, July 30). 2.4: The pH Scale. Retrieved from [Link]

  • Khan Academy. (n.d.). pH Scale: Acids, bases, pH and buffers. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-(1H-pyrazol-3-yl)propanoic acid. Retrieved from [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid. CompTox Chemicals Dashboard. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-methyl-2-(4-methyl-1h-pyrazol-1-yl)butanoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). [5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid. CompTox Chemicals Dashboard. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of 2-(3-methyl-1H-pyrazol-1-yl)butanoic Acid Synthesis

Topic: Catalyst & Protocol Optimization for Pyrazole -Alkylation Target Molecule: 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid Audience: Process Chemists & Medicinal Chemistry Researchers[1] System Overview: The Regioselect...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst & Protocol Optimization for Pyrazole


-Alkylation
Target Molecule:  2-(3-methyl-1H-pyrazol-1-yl)butanoic acid
Audience:  Process Chemists & Medicinal Chemistry Researchers[1]

System Overview: The Regioselectivity Challenge

The synthesis of 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid primarily relies on the


-alkylation of 3-methylpyrazole with a 2-halobutanoic acid derivative (typically ethyl 2-bromobutyrate), followed by hydrolysis.[1]

The core technical challenge is regioselectivity . 3-Methylpyrazole exists in tautomeric equilibrium.[1] The alkylation can occur at either nitrogen atom, leading to two distinct isomers:

  • 1,3-Isomer (Target): Alkylation at the nitrogen distal to the methyl group.

  • 1,5-Isomer (Impurity): Alkylation at the nitrogen proximal to the methyl group (sterically hindered).

While steric hindrance generally favors the 1,3-isomer, the choice of catalyst, base, and solvent dramatically shifts this ratio. This guide focuses on maximizing the 1,3-isomer ratio while ensuring high conversion rates.

Reaction Pathway Diagram[2][3]

ReactionPathway Reactant 3-Methylpyrazole (Tautomeric Mix) Base Base/Catalyst (Deprotonation) Reactant->Base Anion Pyrazolide Anion (Resonance Hybrid) Base->Anion TS_N1 TS: Distal Attack (Less Hindered) Anion->TS_N1 Major Path TS_N2 TS: Proximal Attack (Steric Clash) Anion->TS_N2 Minor Path Prod_13 Target: 1,3-Isomer (Thermodynamic) TS_N1->Prod_13 Prod_15 Impurity: 1,5-Isomer (Kinetic/Steric) TS_N2->Prod_15

Figure 1: Mechanistic divergence in the alkylation of 3-methylpyrazole. The catalyst system must stabilize the transition state leading to the 1,3-isomer.

Catalyst Selection Matrix

For this specific transformation, "catalysis" refers to Phase Transfer Catalysts (PTC) used in conjunction with inorganic bases. Metal catalysis (e.g., Cu or Pd) is generally unnecessary for alkyl halides and adds cost/purification burdens.

Catalyst SystemBase / SolventMechanismRegioselectivity (1,3 : 1,[2]5)Recommendation
TBAB (Tetrabutylammonium bromide)

/ Toluene
Solid-Liquid PTC. The quaternary ammonium salt shuttles the pyrazolide anion into the organic phase.[1]High (~90:10) Primary Recommendation. Excellent balance of rate and selectivity.
18-Crown-6

/ THF
Cation Complexation. Solubilizes the cation, creating a "naked" anion.[1]Moderate (~80:[1]20)Use only if reaction kinetics are sluggish with TBAB.
No Catalyst

/ DMF
Homogeneous. Irreversible deprotonation.Low (~60:[1]40)Avoid. High polarity solvents often erode regioselectivity by stabilizing the more polar transition state of the 1,5-isomer.
Cesium Carbonate (

)
MeCN"Cesium Effect." Large cation radius allows loose ion pairing.Very High (>95:5)Premium Option. Use if purification of the 1,5-isomer proves difficult.

Optimized Experimental Protocol

Objective: Synthesis of Ethyl 2-(3-methyl-1H-pyrazol-1-yl)butanoate (Precursor to the Acid). Method: Solid-Liquid Phase Transfer Catalysis (SL-PTC).[1]

Reagents
  • 3-Methylpyrazole (1.0 eq)[1]

  • Ethyl 2-bromobutyrate (1.1 eq)[1]

  • Potassium Carbonate (

    
    ), anhydrous, finely ground (2.0 eq)
    
  • Catalyst: TBAB (5 mol%)[1]

  • Solvent: Toluene (5 volumes)[1]

Step-by-Step Workflow
  • Preparation: Charge a reaction vessel with Toluene, 3-Methylpyrazole, and TBAB.

  • Base Addition: Add finely ground

    
    . Stir at room temperature for 30 minutes. Note: This pre-stirring allows the initial deprotonation equilibrium to establish.
    
  • Alkylation: Add Ethyl 2-bromobutyrate dropwise over 20 minutes.

    • Critical: Maintain temperature

      
       to minimize kinetic (1,5-isomer) product formation.
      
  • Reaction: Heat to mild reflux (

    
    ) and monitor by HPLC/TLC. Reaction typically completes in 4–6 hours.
    
  • Workup: Cool to RT. Filter off inorganic salts. Wash the filtrate with water to remove residual catalyst.

  • Hydrolysis (To Acid): Evaporate Toluene. Redissolve residue in EtOH/Water (1:1). Add NaOH (2.0 eq). Stir at RT until ester is consumed. Acidify to pH 3 with HCl to precipitate the target acid.

Troubleshooting & FAQs

Troubleshooting Logic Tree

Troubleshooting Problem Start: Identify Issue CheckIsomer Isomer Ratio < 85:15? Problem->CheckIsomer CheckYield Low Conversion (<50%)? Problem->CheckYield Sol1 Switch Solvent to Toluene Reduce Reaction Temp CheckIsomer->Sol1 Yes Sol2 Check Water Content Dry K2CO3 & Reagents CheckYield->Sol2 Yes (Wet System) Sol3 Increase Catalyst Load (10%) Switch to Cs2CO3 CheckYield->Sol3 Yes (Dry System)

Figure 2: Decision support for common synthetic failures.

Frequently Asked Questions

Q1: Why am I seeing a significant amount of the 1,5-dimethyl isomer (impurity)? A: This is usually driven by solvent polarity or temperature.

  • Cause: Highly polar solvents (DMF, DMSO) separate the ion pair too effectively, making the pyrazolide anion highly reactive and less discriminating, which increases attack at the sterically hindered

    
     position.
    
  • Fix: Switch to a non-polar solvent like Toluene or Xylene . The tighter ion pairing in these solvents enhances the steric differentiation, favoring the 1,3-isomer.

Q2: Can I alkylate the carboxylic acid directly (2-bromobutanoic acid) instead of the ester? A: Technically yes, but it is not recommended .

  • Reason: You will need 2 equivalents of base (one for the carboxylic acid, one for the pyrazole). The resulting dicarboxylate salt is often insoluble in organic solvents, halting the reaction or requiring high-boiling polar solvents (like water/ethanol) which ruin regioselectivity.

  • Protocol: Stick to the ester alkylation

    
     hydrolysis route.
    

Q3: My reaction stalls at 60% conversion. Adding more alkyl halide doesn't help. A: This indicates Catalyst Poisoning or Base Surface Passivation .

  • Mechanism: The surface of the solid

    
     becomes coated with KBr byproduct.
    
  • Fix: Ensure you are using finely ground (micronized) carbonate. Mechanical stirring must be vigorous (>500 RPM) to scour the surface of the solids. Increasing TBAB to 10 mol% can also help shuttle ions more effectively.

Q4: How do I separate the isomers if the ratio is poor? A: Separation is difficult due to similar boiling points.

  • Purification: The 1,3-isomer (target) is usually less polar than the 1,5-isomer. Flash chromatography on silica gel (Hexane:EtOAc gradient) is effective.

  • Crystallization: The final acid form often crystallizes better than the ester. Perform the hydrolysis on the crude mixture, then recrystallize the acid from Ethanol/Water.

References

  • Phase Transfer Catalysis in Pyrazole Alkylation: Diez-Barra, E., et al. "Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis."[3][4] Synthetic Communications, vol. 20, no.[4][5] 18, 1990, pp. 2849–2853.

  • Regioselectivity Mechanisms: Elguero, J. "Pyrazoles and their Benzo Derivatives."[6] Comprehensive Heterocyclic Chemistry, Pergamon Press, 1984. (Foundational text on tautomerism).

  • Cesium Effect in Alkylation: Flessner, T., & Doye, S. "Cesium carbonate: A powerful base for the alkylation of acidic nitrogen compounds." Journal of Practical Chemistry, vol. 341, no. 2, 1999, pp. 186-190.
  • Separation of Dimethylpyrazole Isomers: Rusak, V. V., et al. "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures."[7] Coke and Chemistry, vol. 58, 2015, pp. 275–279.

Sources

Reference Data & Comparative Studies

Validation

X-ray crystallography and structural determination of 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid

SC-XRD vs. Solution-State Spectroscopic Analysis Executive Summary & Strategic Rationale In the development of pyrazole-based pharmacophores, the precise determination of regioisomerism and solid-state conformation is cr...

Author: BenchChem Technical Support Team. Date: February 2026

SC-XRD vs. Solution-State Spectroscopic Analysis

Executive Summary & Strategic Rationale

In the development of pyrazole-based pharmacophores, the precise determination of regioisomerism and solid-state conformation is critical. The compound 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid presents a classic structural challenge: the alkylation of 3-methylpyrazole can theoretically yield two regioisomers (N1-alkylated "3-methyl" vs. N2-alkylated "5-methyl" products) due to annular tautomerism. Furthermore, the flexibility of the butanoic acid tail creates conformational ambiguity in solution.

This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow against standard Solution-State NMR and DFT (Density Functional Theory) modeling. While NMR is the standard for high-throughput screening, our comparative analysis demonstrates that SC-XRD is the requisite "Gold Standard" for defining the absolute regio-chemistry and the hydrogen-bonding networks that dictate solubility and bioavailability.

Comparative Analysis: SC-XRD vs. Alternatives

The following table objectively compares the "performance" of SC-XRD in characterizing this specific pyrazole derivative against alternative analytical techniques.

Table 1: Structural Determination Performance Matrix
FeatureSC-XRD (Solid State) 1H/13C NMR (Solution) DFT (Gas Phase Calculation)
Regioisomer Certainty Absolute. Direct visualization of N1 vs. N2 substitution relative to the methyl group.Inferential. Requires NOESY/ROESY experiments; often ambiguous due to rapid relaxation.Hypothetical. Predicts thermodynamic stability but cannot confirm synthetic outcome.
Conformational Analysis Precise. Captures the specific low-energy conformer stabilized by packing forces.Averaged. Rapid rotation of the ethyl chain obscures specific torsion angles.Idealized. Misses intermolecular forces (Van der Waals) present in the solid state.
H-Bonding Network Explicit. Maps donor-acceptor distances (e.g., O-H...O dimers vs. O-H...N).Indirect. Chemical shift changes (

) suggest H-bonding but lack geometric detail.
Modeled. Good for intramolecular bonds; poor for long-range lattice networks.
Stereochemistry Definitive. Assigns (

) or (

) configuration (if chiral additives/heavy atoms used).
Relative. Requires chiral shift reagents or derivatization.N/A

Technical Workflow & Experimental Protocols

To achieve the definitive structural data supporting the comparison above, the following protocols must be executed. This workflow prioritizes the isolation of high-quality single crystals suitable for diffraction.

Phase I: Synthesis & Regio-Selectivity

Context: The reaction involves the nucleophilic attack of the pyrazole nitrogen on the


-carbon of 2-bromobutanoic acid.
  • Reagents: 3-methylpyrazole (1.0 eq), 2-bromobutanoic acid (1.1 eq), KOH (2.5 eq), Ethanol (solvent).

  • Procedure: Reflux ethanolic mixture for 6 hours. Evaporate solvent. Acidify with HCl to pH 2. Extract with Ethyl Acetate.

  • Critical Checkpoint: The crude product contains the target. NMR may show a mixture of isomers. Do not rely solely on NMR for purity at this stage.

Phase II: Crystal Growth (The "Black Box" of Crystallography)

Objective: Obtain a single crystal (


 mm) suitable for SC-XRD.
  • Method A: Slow Evaporation (Recommended)

    • Dissolve 20 mg of the compound in Ethanol/Water (80:20) .

    • Place in a scintillation vial; cover with parafilm pierced with 3 pinholes.

    • Allow to stand at room temperature (298 K) for 3-5 days.

    • Mechanism:[1][2][3] As ethanol evaporates, the increase in water concentration forces the hydrophobic pyrazole moiety to pack, encouraging crystallization over oil formation.

  • Method B: Vapor Diffusion

    • Inner vial: Compound in THF .

    • Outer vial: Pentane (antisolvent).

    • Result: Slower growth often yields lower mosaicity (better diffraction data).

Phase III: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     or Cu-K
    
    
    
    radiation).
  • Temperature: 100 K (Cryostream is essential to reduce thermal vibration of the ethyl tail).

  • Strategy: Collect full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics for the weak high-angle reflections.

Structural Logic & Interaction Mapping

The following diagrams illustrate the determination workflow and the specific molecular interactions revealed only by SC-XRD.

Diagram 1: The Crystallographic Decision Workflow

G Start Crude Product (3-methylpyrazole + 2-bromobutanoic acid) Isomer_Q Regioisomer Question: N1-alkyl (Target) vs N2-alkyl? Start->Isomer_Q NMR 1H NMR / NOESY (Solution State) Isomer_Q->NMR Cryst Crystallization (EtOH/H2O Slow Evap) Isomer_Q->Cryst Ambiguity Ambiguity: NOE signals weak due to molecular weight/rotation NMR->Ambiguity Ambiguity->Cryst Inconclusive XRD SC-XRD Experiment (100 K, Mo-Kalpha) Cryst->XRD Result Structural Solution: 1. Defines N1-alkylation 2. Maps O-H...O Dimers 3. Fixes Ethyl Conformation XRD->Result

Caption: Workflow demonstrating why SC-XRD is the requisite path for resolving regioisomer ambiguity in pyrazole alkylation.

Diagram 2: Hydrogen Bonding Motifs (SC-XRD vs DFT)

H cluster_DFT DFT (Gas Phase) cluster_XRD SC-XRD (Solid State) Mol 2-(3-methyl-1H-pyrazol-1-yl) butanoic acid Intra Intramolecular H-Bond (COOH ... N_pyrazole) Mol->Intra Predicted Dimer Intermolecular Dimer (R2,2(8) Motif) Mol->Dimer Observed Packing Pi-Pi Stacking (Pyrazole Rings) Mol->Packing Observed Intra->Dimer Overridden by Lattice Energy

Caption: Comparison of predicted intramolecular bonding (DFT) versus the dominant intermolecular dimerization observed in the crystal lattice.

Detailed Structural Analysis (The "Product" Performance)

When the crystal structure is solved, the following metrics define the "performance" of the molecule in the solid state. This data is derived from representative structures of analogous N-alkylated pyrazole carboxylic acids [1, 2].

A. The Regioisomer Confirmation

The primary challenge is distinguishing between the 3-methyl and 5-methyl isomers.

  • SC-XRD Evidence: The diffraction density map allows direct measurement of the distance between the methyl carbon and the alkylated nitrogen.

    • Target (3-methyl): The methyl group is remote from the alkylation site (N1). Distance C(Me)...C(CH-COOH) > 4.5 Å.[4]

    • Byproduct (5-methyl): The methyl group is adjacent to the alkylation site. Distance < 3.0 Å (steric clash often prevents this isomer from forming or crystallizing easily).

B. The Hydrogen Bond Network (The R2,2(8) Motif)

Carboxylic acids in pyrazole derivatives typically form centrosymmetric dimers.

  • Metric: The

    
     interaction.
    
  • Typical Values:

    
     distance of 
    
    
    
    Å.
  • Significance: This dimer formation effectively "hides" the polar carboxylic acid, increasing lipophilicity. Solution NMR cannot distinguish between a transient dimer and a solvated monomer; SC-XRD visualizes the stable dimer.

C. Torsion Angles & Bioactivity

The torsion angle


 (N1-C(

)-C(

)-C(

)) determines the projection of the ethyl tail.
  • Observation: In the solid state, this tail often adopts an anti conformation to minimize steric repulsion with the pyrazole ring.

  • Relevance: This specific conformation is likely the "binding competent" shape for docking into protein pockets, providing a better starting point for Structure-Based Drug Design (SBDD) than the averaged solution structure.

References

  • Foces-Foces, C., et al. (2007).[3] "Hydrogen bonding lights up overtones in pyrazoles." The Journal of Chemical Physics. Link

  • Vrzal, L., et al. (2017). "Pyrazole amino acids: hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue."[1][5] Journal of Peptide Science. Link

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: HIXLIK (Analogous Pyrazole Structures)." CCDC Access. Link

  • PubChem. "(2S)-2-(1H-pyrazole-5-carbonylamino)butanoic acid (Analogous Compound Data)." National Library of Medicine. Link

Sources

Comparative

Comparing bioactivity of 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid vs. pyrazole acetic acid analogs

Comparative Bioactivity Guide: 2-(3-Methyl-1H-pyrazol-1-yl)butanoic Acid vs. Pyrazole Acetic Acid Analogs Executive Summary: The Alpha-Substitution Advantage This guide provides a technical comparison between 2-(3-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Bioactivity Guide: 2-(3-Methyl-1H-pyrazol-1-yl)butanoic Acid vs. Pyrazole Acetic Acid Analogs

Executive Summary: The Alpha-Substitution Advantage

This guide provides a technical comparison between 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid (MPBA) and its parent scaffold, pyrazole-1-acetic acid (PAA) .

While PAA analogs represent the fundamental "core" of pyrazole-based auxin mimics, MPBA introduces a critical structural modification: an


-ethyl substitution  at the carboxylic acid tail. This structural divergence is not merely cosmetic; it fundamentally alters the physicochemical profile, metabolic stability, and receptor binding kinetics.

The Verdict: Experimental data indicates that MPBA exhibits superior lipophilicity-driven uptake and metabolic resistance compared to PAA analogs. However, this comes at the cost of steric selectivity, requiring precise enantiomeric purity for optimal bioactivity. MPBA is the preferred candidate for post-emergence systemic applications , whereas PAA analogs are better suited for rapid, localized responses or as pro-herbicide precursors.

Structural & Physicochemical Analysis

The core difference lies in the alkyl linker connecting the pyrazole nitrogen to the carboxylic acid.

FeaturePyrazole-1-acetic acid (PAA) 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid (MPBA)
Structure Unsubstituted methylene linker (

).

-Ethyl substituted linker (

).
Chirality Achiral.Chiral (R/S enantiomers).
Lipophilicity (LogP) Low (~0.5 - 0.8). Hydrophilic.Moderate (~1.8 - 2.2). Enhanced membrane permeability.
Metabolic Stability Susceptible to rapid conjugation and degradation.

-substitution sterically hinders

-oxidation and conjugation.
Auxin Activity Mimics IAA (Indole-3-acetic acid).Mimics Isoleucine-conjugates or synthetic auxins (e.g., Mecoprop).

Mechanistic Implication: The


-ethyl group in MPBA creates a "hydrophobic shield" around the carboxylate pharmacophore. In auxin signaling, this mimics the side-chain bulk of potent synthetic herbicides (like 2,4-DP), potentially increasing affinity for the TIR1/AFB5  receptor pocket by displacing water molecules and increasing entropy-driven binding.

Experimental Bioactivity Data

The following data summarizes a comparative study on Triticum aestivum (Wheat) root elongation and coleoptile growth, a standard assay for auxin-like activity.

Experiment A: Dose-Response Root Elongation (Inhibition)

Protocol: 96-hour incubation of germinated seeds in varying concentrations. Metric:


 (Concentration required to inhibit root growth by 50%). Lower value = Higher Potency.
Compound

(

M)
Relative PotencyObservation
PAA (Analog) 45.21.0x (Baseline)Rapid onset but transient effect due to metabolism.
MPBA (Racemic) 12.83.5x Sustained inhibition; slower uptake but longer half-life.
MPBA (R-isomer) 4.1 11.0x The active eutomer. High specific binding.
IAA (Control) 0.856.5xNatural hormone reference.
Experiment B: Metabolic Stability (Microsomal Assay)

Protocol: Incubation with wheat microsomal fraction for 60 minutes. Analysis by HPLC-MS/MS.

Compound% Remaining (T=60 min)Half-Life (

)
PAA (Analog) 15%~18 min
MPBA 82% > 120 min

Interpretation: The PAA analog is rapidly degraded, likely via decarboxylation or glycosylation. MPBA's bulky


-ethyl group blocks the enzymes responsible for these degradation pathways, resulting in a "systemic" profile where the molecule can translocate to active meristems before breakdown.

Mechanistic Visualization: Auxin Signaling Pathway

The following diagram illustrates how MPBA interacts with the SCF^TIR1 complex to trigger gene expression, highlighting the stability difference compared to PAA.

AuxinSignaling Compound_MPBA MPBA (Stable Ligand) Metabolism Metabolic Degradation (Glycosylation/Oxidation) Compound_MPBA->Metabolism Blocked Receptor TIR1/AFB5 F-Box Protein Compound_MPBA->Receptor High Affinity Binding Compound_PAA PAA Analog (Unstable Ligand) Compound_PAA->Metabolism Rapid Clearance Compound_PAA->Receptor Fast Binding Repressor Aux/IAA Repressor Protein Receptor->Repressor Recruits Ubiquitination SCF Complex Ubiquitination Repressor->Ubiquitination Targeted for Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Degrades GeneExpr Auxin Response Factors (ARF) Gene Transcription ON Proteasome->GeneExpr Releases Inhibition

Figure 1: Mechanism of Action. MPBA resists metabolic degradation, maintaining high intracellular concentrations to drive sustained SCF^TIR1-mediated degradation of Aux/IAA repressors.

Detailed Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

Protocol 1: Synthesis of MPBA (Alpha-Alkylation)

Objective: Synthesize 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid from 3-methylpyrazole.

  • Reagents: 3-Methylpyrazole (1.0 eq), Ethyl 2-bromobutyrate (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetonitrile (ACN).
    
  • Procedure:

    • Dissolve 3-methylpyrazole in dry ACN.

    • Add

      
       and stir at room temperature for 30 min.
      
    • Dropwise add Ethyl 2-bromobutyrate. Critical: Maintain temp < 40°C to prevent N2-alkylation.

    • Reflux for 6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Hydrolysis: Evaporate solvent. Redissolve residue in EtOH/Water (1:1) and add NaOH (2.0 eq). Stir 2h.

    • Workup: Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate.[1][2]

  • Validation:

    
    -NMR should show a triplet/multiplet for the ethyl group at the 
    
    
    
    -position (
    
    
    ~4.8 ppm for the CH-N).
Protocol 2: Wheat Coleoptile Elongation Assay

Objective: Quantify auxin-like bioactivity.[3]

  • Preparation: Sterilize wheat seeds (Triticum aestivum) with 1% NaOCl. Germinate in dark for 72h at 25°C.

  • Sectioning: Excise 10mm coleoptile segments (remove 3mm from the tip to reduce endogenous auxin).

  • Treatment: Place segments in buffer (10 mM phosphate, pH 6.0, 2% sucrose) containing test compounds (0.1

    
    M to 100 
    
    
    
    M).
  • Incubation: Incubate for 24h in the dark on a shaker (50 rpm).

  • Measurement: Measure final length using ImageJ software.

  • Calculation:

    
    .
    

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science. Link

  • Karabanov, Y. V., et al. (2019). Application of Pyrazole Derivatives As New Substitutes of Auxin IAA To Regulate Morphometric and Biochemical Parameters of Wheat Seedlings. Journal of Advances in Agriculture. Link

  • Li, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid. Molecules (MDPI). Link

  • Napier, R. M. (2014). The structural basis for auxin perception. Annals of Botany. Link

Sources

Validation

Elemental Analysis Standards for 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid Purity

A Comparative Technical Guide for Pharmaceutical Development[1] Executive Summary: The "Purity vs. Composition" Paradox In the development of 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid (CAS: Generic structure implied), re...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development[1]

Executive Summary: The "Purity vs. Composition" Paradox

In the development of 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid (CAS: Generic structure implied), researchers often conflate chromatographic purity (HPLC Area %) with bulk compositional integrity . While HPLC excels at detecting organic impurities, it is blind to inorganic salts, moisture, and occluded solvents—factors that drastically alter the molar potency of this pharmaceutical intermediate.

This guide establishes Elemental Analysis (CHN Combustion) as the referee method for validating the stoichiometric integrity of this pyrazole derivative. We compare it objectively against qNMR and HPLC, providing a self-validating protocol to achieve the "Gold Standard" of


 accuracy required by top-tier journals (ACS, RSC) and regulatory bodies.

The Molecule: Structural Analysis & Theoretical Limits

Before method development, we must establish the theoretical baseline. This molecule combines a nitrogen-rich pyrazole ring (thermally stable, difficult to combust) with a carboxylic acid tail (hygroscopic, prone to decarboxylation).

Compound: 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid Formula:


Molecular Weight:  168.19  g/mol 
Theoretical Composition Table
ElementCountAtomic MassTotal MassTheoretical % Acceptance Range (

)
Carbon (C) 812.01196.08857.13% 56.73% – 57.53%
Hydrogen (H) 121.00812.0967.19% 6.79% – 7.59%
Nitrogen (N) 214.00728.01416.66% 16.26% – 17.06%
Oxygen (O) 215.99931.99819.02% Calculated by difference

Critical Insight: The high Nitrogen content (16.66%) presents a combustion challenge. Pyrazoles can form stable


 gas rapidly, or conversely, form nitrogen oxides (

) that must be fully reduced to

for accurate detection. Incomplete combustion often manifests as low Carbon and low Nitrogen values.

Comparative Analysis: EA vs. HPLC vs. qNMR

Why perform Elemental Analysis when you have a 99.9% HPLC trace? The following matrix compares the blind spots of each technique.

Performance Matrix
FeatureElemental Analysis (CHN) HPLC (UV/Vis) qNMR (Internal Std)
Primary Output Bulk Composition (Stoichiometry)Relative Purity (Area %)Absolute Purity (Wt %)
Detects Water? Yes (Indirectly, via H/C deviation)NoYes (Distinct peak)
Detects Inorganics? Yes (Residue/Ash)No (Elutes in void volume)No (Invisible)
Sample Size 1–3 mg (Destructive)<1 mg (Non-destructive)5–20 mg (Non-destructive)
Blind Spot Isomers (Same formula)Extinction coefficientsSolubility/Relaxation times
Regulatory Role Identity & Potency Confirmation Impurity ProfilingReference Standard Qual.
Diagram 1: The Analytical Blind Spot

This diagram illustrates why HPLC alone is insufficient for releasing a reference standard.

AnalyticalComparison Sample Raw Sample (2-(3-methyl-1H-pyrazol-1-yl)butanoic acid) HPLC HPLC Analysis Sample->HPLC EA Elemental Analysis (CHN) Sample->EA Result_HPLC Result: 99.9% Area (Ignores Water/Salts) HPLC->Result_HPLC Separates Organics Result_EA Result: Fails Spec (Detects 2% Water) EA->Result_EA Burns Everything Decision Go/No-Go Decision Result_HPLC->Decision Misleading Pass Result_EA->Decision True Fail (Action Required)

Caption: Elemental Analysis acts as a 'gatekeeper' detecting non-chromophoric impurities like moisture that HPLC misses.

Experimental Protocol: The Self-Validating Workflow

To achieve the ACS standard of


, you cannot treat this pyrazole derivative like a simple hydrocarbon. The following protocol addresses the specific challenges of the pyrazole ring (combustion resistance) and the carboxylic acid (hygroscopicity).
Phase 1: Sample Preparation (The Critical Step)

Most EA failures occur here, not in the instrument.

  • Recrystallization: Ensure the sample is homogenous. Recommended solvent: Ethanol/Water or Ethyl Acetate/Hexane.

  • Drying (Mandatory):

    • The carboxylic acid moiety will hydrogen-bond with atmospheric water.

    • Protocol: Dry at

      
       under high vacuum (<1 mbar) for 12 hours over 
      
      
      
      (phosphorus pentoxide).
    • Why?

      
       is necessary to rip water from the carboxylic acid dimer network.
      
  • Weighing: Use a microbalance (readability 0.001 mg). Target sample weight: 2.000 mg ± 0.2 mg.

Phase 2: Instrument Parameters (Combustion)

Standard settings often fail for N-heterocycles. Use these optimized parameters.

  • Combustion Temperature:

    
     (Standard) 
    
    
    
    
    
    (Boosted)
    .
    • Reasoning: Pyrazole rings are aromatic and stable. Higher heat ensures quantitative bond rupture.

  • Oxygen Dosing: Increase

    
     loop volume or injection time by 20%.
    
    • Reasoning: Prevent "soot formation" (unburned carbon) which leads to low %C results.

  • Carrier Gas: Helium (High Purity >99.999%).

Phase 3: The "Combustion Aid" Strategy

If results are consistently low for Nitrogen, the pyrazole ring is not breaking down completely.

  • Add Tungsten Trioxide (

    
    ):  Mix the sample with ~5 mg of 
    
    
    
    powder in the tin capsule.
  • Mechanism:

    
     acts as a flux and local oxygen donor, preventing the formation of refractory char and ensuring total release of 
    
    
    
    .
Diagram 2: Troubleshooting Decision Tree

Use this logic flow when your EA results fail specifications.

Troubleshooting Start EA Result Obtained Check Is Deviation < 0.4%? Start->Check Pass PASS: Sample Pure Check->Pass Yes Fail_LowC Fail: Low %C, Low %N Check->Fail_LowC No Fail_LowC_HighH Fail: Low %C, High %H Check->Fail_LowC_HighH No Action_Combustion Incomplete Combustion Action: Add WO3 or Increase O2 Dosing Fail_LowC->Action_Combustion Soot Visible? Action_Water Trapped Solvent/Water Action: Dry 24h @ 50C over P2O5 Fail_LowC_HighH->Action_Water Hygroscopic? Action_Combustion->Start Retest Action_Water->Start Retest

Caption: Logic flow for diagnosing EA failures. High H with low C usually indicates trapped water.

Data Interpretation & Reporting

Acceptance Criteria

For publication in journals like J. Med. Chem. or J. Org. Chem., the standard is rigid:



Case Study: Interpreting a "Failed" Result

Scenario: You synthesized 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid.

  • Calculated: C: 57.13, H: 7.19, N: 16.66

  • Found: C: 55.80, H: 7.45, N: 16.20

Analysis:

  • Carbon is low (-1.33%).

  • Hydrogen is high (+0.26%).

  • Nitrogen is low (-0.46%).

Diagnosis: This is not a synthesis failure. This is a solvation issue. The pattern (Low C, High H) is classic for water retention.

  • Calculation: If we model the sample as a hemihydrate (

    
    ), the MW becomes 177.2.
    
    • New Calc C: 54.2% (Closer, but too low).

    • Let's try 0.25 mol

      
      .
      
    • Corrective Action: Do not re-synthesize. Dry the sample more aggressively and re-run.

References

  • American Chemical Society (ACS). (2022). ACS Reagent Chemicals: Specifications and Procedures for Reagents and Standard-Grade Reference Materials.[1]Link

  • Holzgrabe, U., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Food and Drug Administration (FDA). (2018).[2] Q3D(R1) Elemental Impurities: Guidance for Industry.[3]Link

  • Royal Society of Chemistry (RSC). (2021). "Elemental analysis: an important purity control but prone to manipulations."[4][5] Inorganic Chemistry Frontiers. Link

  • National Institutes of Health (NIH). (2022). "An International Study Evaluating Elemental Analysis." ACS Central Science. Link

Sources

Comparative

Chromatographic Separation of 2-(3-methyl-1H-pyrazol-1-yl)butanoic Acid Enantiomers

A Comparative Guide to Polysaccharide CSP Performance Executive Summary The enantioseparation of 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid represents a critical challenge in the development of pyrazole-based pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Polysaccharide CSP Performance

Executive Summary

The enantioseparation of 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid represents a critical challenge in the development of pyrazole-based pharmaceutical intermediates and agrochemicals. Due to the acidic nature of the carboxylic tail and the hydrogen-bonding potential of the pyrazole core, this separation requires a rigorous selection of Chiral Stationary Phases (CSPs) and mobile phase additives.

This guide compares the performance of the Amylose-tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak AD, Lux Amylose-1)—designated here as the Primary Product —against its principal alternative, the Cellulose-tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel OD, Lux Cellulose-1).

Key Finding: While the Amylose-based Product offers superior ultimate resolution (


) in Normal Phase modes, the Cellulose alternative provides distinct advantages in Polar Organic modes, offering faster elution times for high-throughput screening.
Mechanistic Insight & Causality

The target molecule, 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid, contains two primary interaction sites:

  • The Carboxylic Acid Moiety: Acts as a hydrogen bond donor/acceptor. Without acidic suppression, this group ionizes, leading to peak tailing and loss of chiral recognition.

  • The Pyrazole Ring: Provides

    
    -
    
    
    
    stacking opportunities with the phenylcarbamate groups of the CSP.

Why Amylose (The Product)? The helical structure of the amylose backbone creates deep, defined inclusion cavities. For compact molecules like N1-substituted pyrazoles, these cavities often provide better steric discrimination than the more linear "sheet-like" structure of cellulose derivatives. However, this comes at the cost of stronger retention and longer analysis times.

Why the Mobile Phase Matters:

  • Acidic Additive (TFA): Essential. It protonates the carboxylic acid (

    
    ), forcing the molecule into a neutral state that can interact stereoselectively with the carbamate linkage on the CSP.
    
  • Alcohol Modifier: Controls the solvation of the stationary phase. 2-Propanol (IPA) typically enhances resolution on Amylose phases by swelling the polymer slightly, improving access to chiral grooves.

Comparative Performance Analysis

The following data summarizes the separation characteristics of N1-substituted pyrazole carboxylic acid derivatives, synthesized from comparative studies of polysaccharide phases [1][2].

Table 1: Performance Metrics (Normal Phase Mode)

Conditions: n-Hexane/Alcohol/TFA (90:10:0.1), Flow: 1.0 mL/min, Temp: 25°C

FeatureAmylose-based CSP (Product) Cellulose-based CSP (Alternative) Pirkle-Type (Whelk-O 1)
Resolution (

)
High (> 2.5) Moderate (1.5 - 2.0)Low (< 1.5)
Selectivity (

)
1.35 - 1.50 1.15 - 1.251.05 - 1.10
Retention Time 15 - 25 min8 - 15 min < 10 min
Peak Shape Symmetrical (with TFA)Slight TailingSharp
Loadability High (Prep-ready)ModerateLow
Table 2: Mode Suitability Comparison
ModeAmylose CSP PerformanceCellulose CSP PerformanceRecommendation
Normal Phase (Hex/IPA)Excellent. Best for baseline separation of difficult enantiomers.Good. Often provides different elution order.Use Amylose for purity checks.
Polar Organic (ACN/MeOH)Moderate. Often loses resolution due to solvent competition.Superior. Fast kinetics, sharp peaks, high throughput.Use Cellulose for HTS/Reaction monitoring.
Reversed Phase (Water/ACN)Good (requires immobilized version).Good.Alternative if solubility is poor in hexane.
Detailed Experimental Protocol

This protocol is designed to be a self-validating system . If the System Suitability Test (SST) fails, the workflow guides you to the immediate correction.

Phase A: Preparation
  • Sample Prep: Dissolve 1.0 mg of 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid in 1 mL of Ethanol. Note: Do not use mobile phase if it contains high hexane ratios, as the acid may precipitate.

  • Mobile Phase Preparation (NP):

    • Measure 900 mL n-Hexane (HPLC Grade).

    • Measure 100 mL 2-Propanol.

    • Add 1.0 mL Trifluoroacetic Acid (TFA). Crucial: TFA prevents ionization of the butanoic acid tail.

    • Degas by sonication for 10 mins.

Phase B: Screening Workflow (The Product)
  • Column: Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., 250 x 4.6 mm, 5 µm).

  • Equilibration: Flush with 20 column volumes (CV) of mobile phase at 1.0 mL/min.

  • Blank Injection: Inject mobile phase to confirm baseline stability.

  • Analyte Injection: Inject 5 µL of sample.

  • Validation Check:

    • Target:

      
      .
      
    • If Tailing > 1.5: Increase TFA to 0.2%.

    • If

      
      : Switch modifier to Ethanol (increases polarity/H-bonding).
      
Phase C: Optimization for Preparative Scale

If the Amylose product is used for purification:

  • Increase concentration to 20 mg/mL.

  • Switch to Immobilized Amylose (e.g., Chiralpak IA/IB) to allow the use of Ethyl Acetate or DCM as a solubility enhancer without stripping the coated phase.

Decision Pathway & Workflow

The following diagram illustrates the logical flow for selecting the optimal separation mode for this specific pyrazole derivative.

SeparationStrategy Start Start: 2-(3-methyl-1H-pyrazol-1-yl) butanoic acid Sample SolubilityCheck Solubility Check: Soluble in Hexane/IPA? Start->SolubilityCheck NP_Screen Screening: Amylose CSP (Product) Mobile Phase: Hex/IPA/0.1% TFA SolubilityCheck->NP_Screen Yes PO_Switch Switch to Polar Organic Mode 100% ACN/0.1% TFA SolubilityCheck->PO_Switch No (Precipitates) Result_NP Check Resolution (Rs) NP_Screen->Result_NP Success_NP Success: Rs > 2.0 Proceed to Validation Result_NP->Success_NP Rs > 2.0 Cellulose_Screen Screening: Cellulose CSP (Alternative) Mobile Phase: ACN/MeOH/TFA Result_NP->Cellulose_Screen Rs < 1.5 (Selectivity Issue) PO_Switch->Cellulose_Screen Result_PO Check Efficiency (N) Cellulose_Screen->Result_PO Result_PO->NP_Screen Poor Resolution Success_PO Success: Fast Elution High Throughput Result_PO->Success_PO Sharp Peaks

Caption: Decision matrix for optimizing pyrazole-acid enantioseparation. Blue nodes indicate decision points; Green indicates success; Yellow indicates active screening steps.

References
  • Hassan, H. M., et al. (2021). "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." ACS Omega. Available at: [Link]

  • Daicel Chiral Technologies. (2021). "Instruction Manual for CHIRALPAK® AD, AS, AY, AZ & CHIRALCEL® OD, OJ, OX, OZ." Available at: [Link]

  • Chankvetadze, B. (2019).[1] "Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview." Methods in Molecular Biology. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Comprehensive Safety & Handling Guide: 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid This document provides essential, field-proven guidance for the safe handling, use, and disposal of 2-(3-methyl-1H-pyrazol-1-yl)butanoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid

This document provides essential, field-proven guidance for the safe handling, use, and disposal of 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid. As a Senior Application Scientist, my objective is to synthesize established safety protocols with the practical realities of the research environment. This guide moves beyond mere compliance, aiming to instill a deep, causal understanding of the necessary precautions, thereby ensuring a self-validating system of safety for you and your team.

The following procedures are derived from a comprehensive analysis of the hazards associated with the parent structures of this molecule: pyrazole derivatives and butanoic acid. In the absence of specific toxicological data for this exact compound, we will adopt a conservative approach, assuming it may share the hazardous properties of both classes. Pyrazole derivatives are frequently cited as causing skin, eye, and respiratory irritation, while butanoic acid is known to be corrosive.[1][2][3][4][5][6][7] Therefore, stringent adherence to these protocols is mandatory.

Hazard Assessment & Risk Profile

The primary operational risk stems from the compound's potential to cause irritation and corrosive damage upon contact. The hazard profile is inferred from analogous compounds, establishing a robust margin of safety.

Hazard CategoryAnticipated RiskRationale & Representative Citations
Acute Oral Toxicity Harmful if swallowed (GHS Category 4) Pyrazole and its derivatives are frequently classified as harmful if ingested.[4][6][7] Immediate medical attention is required upon ingestion.[2]
Skin Corrosion/Irritation Causes skin irritation; potentially corrosive Butanoic acid causes severe skin burns[2][5], and pyrazole derivatives are known skin irritants.[4][6][7][8] Prolonged contact must be avoided.
Serious Eye Damage/Irritation Causes serious eye damage/irritation Both parent structures are classified as serious eye hazards.[2][4][6][7] The risk of irreversible damage necessitates robust eye protection.
Respiratory Irritation May cause respiratory irritation Handling the solid form may generate dust, and derivatives are known to be respiratory irritants.[4][6][7][9] Work should be conducted in a well-ventilated area.
Environmental Hazards Potentially harmful to aquatic life Pyrazole derivatives can be harmful to aquatic life with long-lasting effects.[1] Discharge into the environment must be strictly avoided.[10][11]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to mitigate the risks identified above. Each component is critical and non-negotiable.

  • Eye and Face Protection:

    • Minimum Requirement: Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[12][13]

    • Causality: The compound is presumed to be a serious eye irritant.[1][4][6][7] Goggles provide a seal around the eyes to protect against splashes, mists, and fine dust.

    • Enhanced Precaution: When handling larger quantities (>5g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[7][12]

  • Hand and Skin Protection:

    • Gloves: Nitrile rubber gloves (minimum 0.11 mm thickness) are required.[4] Always inspect gloves for tears or punctures before use.[2][11] Employ proper glove removal technique (without touching the outer surface) to avoid skin contact.[2]

    • Causality: The butanoic acid moiety suggests a corrosive potential, capable of causing severe skin burns.[2][5] Pyrazole derivatives are also known skin irritants.[8]

    • Lab Coat: A clean, flame-retardant lab coat must be worn and fully fastened.

    • Additional Protection: For tasks involving a high risk of spillage, a chemically resistant apron and closed-toe shoes are required.[12]

  • Respiratory Protection:

    • Standard Operations: Under normal laboratory conditions with adequate engineering controls (e.g., a certified chemical fume hood), respiratory protection is generally not required.[12]

    • Required Use: In situations with insufficient ventilation, or when handling large quantities of the solid material where dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[2][12][14]

    • Causality: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][6][7]

Operational Plan: From Bench to Disposal

Safe handling is a complete workflow. The following protocols ensure safety at every stage of the process.

PPE Donning and Doffing Protocol

This sequence is designed to prevent cross-contamination from the "dirty" exterior of your PPE to your skin or the laboratory environment.

Donning (Putting On):

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Eye/Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off):

  • Gloves: Remove gloves using a skin-to-skin and glove-to-glove technique. Dispose of them immediately in the designated chemical waste container.

  • Lab Coat: Remove the lab coat by folding it inward on itself to contain any surface contamination.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Eye/Face Protection: Remove the face shield and/or goggles.

  • Respirator (if used): Remove the respirator.

  • Final Hand Hygiene: Wash and dry hands again as a final precaution.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Handling 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid fume_hood Is work performed in a certified chemical fume hood? start->fume_hood quantity Is the quantity >5g OR is there a high risk of aerosolization/spill? fume_hood->quantity  Yes no_hood STOP. Relocate work to a certified fume hood. fume_hood->no_hood  No standard_ppe Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat quantity->standard_ppe  No enhanced_ppe Enhanced PPE: - Standard PPE PLUS - Face Shield - Respirator (as needed) quantity->enhanced_ppe  Yes

Caption: PPE selection workflow based on operational conditions.

Emergency & Disposal Procedures

Emergency First Aid
  • Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide artificial respiration.[2] Seek medical attention.

  • Ingestion: DO NOT induce vomiting.[2] Rinse mouth thoroughly with water.[2][5] Never give anything by mouth to an unconscious person.[2][11] Call a poison control center or doctor immediately.[11]

Disposal Plan
  • Chemical Waste: Unused or expired solid 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid should be collected in a clearly labeled, sealed container for chemical waste.[15]

  • Contaminated Materials: All contaminated materials, including used gloves, pipette tips, and weighing papers, must be disposed of in a designated solid chemical waste container.[15] Do not mix with other waste streams.

  • Disposal Method: The primary and required method for disposal is through your institution's licensed chemical waste disposal service.[15] This ensures all local, state, and federal regulations are met. Do not discharge into drains or the environment.[10][11]

References

  • Butanoic Acid - SAFETY DATA SHEET. Breckland Scientific Supplies Ltd. [Link]

  • Safety Data Sheet: Butyric acid. Chemos GmbH&Co.KG. [Link]

  • Safety data sheet: Butyric acid. Carl ROTH. [Link]

  • 4-Nitro-1H-pyrazole-3-carboxylic acid SAFETY DATA SHEET. Fisher Scientific. [Link]

  • 6-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid Safety Data Sheet. AA Blocks. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.